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  • Product: 2-(4-Methoxyphenyl)-1-indanone
  • CAS: 1086-43-7

Core Science & Biosynthesis

Foundational

2-(4-Methoxyphenyl)-1-indanone chemical structure and properties

Introduction The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds.[1][2] These derivatives have shown a w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds.[1][2] These derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] Among these, 2-(4-Methoxyphenyl)-1-indanone represents a significant exemplar of this chemical class. Its structural features and inherent reactivity make it a valuable intermediate in the synthesis of more complex molecules and a subject of interest for potential therapeutic applications.[5][6] This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-1-indanone, detailing its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

2-(4-Methoxyphenyl)-1-indanone possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered ring containing a ketone and a substituted phenyl group at the second position.

Molecular Formula: C₁₆H₁₄O₂

Molecular Weight: 238.28 g/mol

Spectroscopic Data

The structural elucidation of 2-(4-Methoxyphenyl)-1-indanone is confirmed through various spectroscopic techniques.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the indanone and methoxyphenyl rings, the methoxy group, and the aliphatic protons of the five-membered ring. The diastereotopic methylene protons and the methine proton on the five-membered ring typically appear as a complex set of signals due to spin-spin coupling.[7]
¹³C NMR The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indanone ring.[8]
IR Spectroscopy The infrared spectrum exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.[9]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the indanone structure.
Physical Properties
Property Value Source
Melting Point 105-107 °C (for the related 4-methoxy-1-indanone)[5]
Boiling Point 115-120 °C at 0.5 mmHg (for the related 4-methoxy-1-indanone)[5]
Appearance Typically a white to off-white solid[5]
Solubility Generally soluble in organic solvents like ethanol, chloroform, and dichloromethane; sparingly soluble in water.[5][10][11]

Synthesis of 2-(4-Methoxyphenyl)-1-indanone

The synthesis of 2-aryl-1-indanones can be achieved through various synthetic routes. A common and effective method is the acid-catalyzed cyclization of a corresponding propionic acid derivative.[12]

Synthetic Workflow: Acid-Catalyzed Cyclization

SynthesisWorkflow Start 2-(4-Methoxyphenyl)-3-phenylpropionic acid Acid Acid Catalyst (e.g., PPA, Triflic Acid) Start->Acid Reacts with Reaction Intramolecular Friedel-Crafts Acylation Acid->Reaction Catalyzes Product 2-(4-Methoxyphenyl)-1-indanone Reaction->Product Forms Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Undergoes

Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)-1-indanone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of a 1-indanone derivative via intramolecular Friedel-Crafts acylation, which can be adapted for 2-(4-Methoxyphenyl)-1-indanone.

Materials:

  • 3-(4-methoxyphenyl)propionic acid (or a suitable precursor to generate the 2-aryl substituted intermediate)

  • Triflic acid or Polyphosphoric acid (PPA)[13][14]

  • Anhydrous solvent (e.g., dichloromethane, if necessary)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: To a solution of the starting propionic acid in an appropriate solvent, add the acid catalyst (e.g., polyphosphoric acid or triflic acid) at a controlled temperature (often 0 °C to room temperature).[13]

  • Reaction Monitoring: Stir the reaction mixture at the designated temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding it to ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-(4-Methoxyphenyl)-1-indanone.

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong acids like PPA or triflic acid are essential to protonate the carboxylic acid, facilitating the formation of the acylium ion intermediate required for the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).[15][16]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acid catalyst and the acylium ion intermediate, reducing the yield.

  • Controlled Temperature: The reaction is often exothermic, and controlling the temperature prevents the formation of side products.

  • Aqueous Workup: The workup procedure is designed to neutralize the strong acid catalyst and remove any water-soluble impurities.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(4-Methoxyphenyl)-1-indanone is centered around the ketone functional group and the acidic alpha-protons. These features allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Key Reactions
  • Aldol Condensation: The alpha-protons are acidic and can be deprotonated to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to form α,β-unsaturated ketones.[17][18]

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

  • Oxidation: The indanone ring can undergo oxidation under certain conditions. For instance, 2-phenyl-1-indanone is susceptible to auto-oxidation.[12]

Potential Applications in Drug Development

The indanone scaffold is a key component in several approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[2][6][19] Donepezil, a well-known drug for the treatment of Alzheimer's disease, contains an indanone moiety.[2][3]

Derivatives of 2-aryl-1-indanone have been investigated for a range of biological activities:

  • Neuroprotective Agents: Indanone derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases.[6][20]

  • Anticancer Agents: Some indanone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][17]

  • Anti-inflammatory and Antimicrobial Agents: The indanone scaffold has also been explored for its potential anti-inflammatory and antimicrobial properties.[1][5]

Logical Pathway for Drug Discovery

DrugDiscovery Scaffold 2-(4-Methoxyphenyl)-1-indanone Scaffold Modification Chemical Modification (e.g., substitution, derivatization) Scaffold->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A logical workflow for the development of drug candidates.

Conclusion

2-(4-Methoxyphenyl)-1-indanone is a molecule of significant interest due to its versatile chemical nature and its association with the pharmacologically important indanone scaffold. Its synthesis is well-established, and its reactivity allows for the generation of diverse libraries of compounds for drug discovery efforts. The proven success of indanone-based drugs highlights the potential of this scaffold in developing novel therapeutics for a range of diseases, particularly neurodegenerative disorders. Further research into the synthesis and biological evaluation of derivatives of 2-(4-Methoxyphenyl)-1-indanone is warranted to fully explore its therapeutic potential.

References

  • Bansal, R., Singh, R., Rana, P. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Curr Comput Aided Drug Des., 19(2), 94-107. Available from: [Link]

  • Brown, D. W., Denman, C., & O'Donnell, H. (1971). The chemistry of indanones. Part I. The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid. Journal of the Chemical Society C: Organic, 3195. Available from: [Link]

  • ChemBK. (2024). 4-Methoxy-1-indanone. Available from: [Link]

  • Das, A., Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(55), 29235-29239. Available from: [Link]

  • Fierro, J. A. L., Bassoli, S., Poli, G., & Pradal, A. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. Available from: [Link]

  • Guchhait, S. K., & Kashyap, M. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(16), 9579-9603. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methoxy-1-indanone. Available from: [Link]

  • PubChem. (n.d.). 2-(3,4-Dimethoxybenzylidene)-1-indanone. Available from: [Link]

  • PubChem. (n.d.). 1-Indanone. Available from: [Link]

  • ResearchGate. (n.d.). A concise synthesis of 2-benzoyl-1-indanones and 1-indanones from 2-aryl-1-tetralones | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. Available from: [Link]

  • Stenutz. (n.d.). 4-methoxy-1-indanone. Available from: [Link]

  • Szlosek-Pina, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-507. Available from: [Link]

  • Taylor & Francis Online. (2020). A concise synthesis of 2-benzoyl-1-indanones and 1-indanones from 2-aryl-1-tetralones. Available from: [Link]

  • Van der Heiden, S., et al. (2014). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry, 79(21), 10568-10573. Available from: [Link]

  • Varelis, P., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]

  • Varelis, P., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]

  • Wawer, I., & Szlosek-Pina, N. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available from: [Link]

  • Zeynizadeh, B., & Rahmani, S. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. Available from: [Link]

Sources

Exploratory

Structural and Synthetic Paradigms of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the indanone scaffold in the design of neuroprotective agents, anti-inflammatory drugs, and lipid-modulating therapeutics. Specifically, 2-(4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the indanone scaffold in the design of neuroprotective agents, anti-inflammatory drugs, and lipid-modulating therapeutics. Specifically, 2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one represents a privileged building block in medicinal chemistry. The rigid bicyclic nature of the indanone core, coupled with the electron-rich p-methoxyphenyl moiety at the C2 position, provides a highly tunable vector for structure-activity relationship (SAR) optimization.

This whitepaper provides an in-depth technical analysis of this compound, covering its chemical identity, structural significance, and validated synthetic protocols, with a specific focus on its role as a precursor in the synthesis of Acyl CoA:Cholesterol Acyltransferase (ACAT) inhibitors.

Chemical Identity & Nomenclature

The nomenclature of this compound varies depending on the database or the specific synthetic context. The IUPAC name emphasizes the dihydro-inden-1-one core, while bench chemists typically use the "1-indanone" shorthand. The quantitative data and standard identifiers, as documented in the [1], are summarized below for easy comparison.

PropertyValue
IUPAC Name 2-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one
CAS Registry Number 1086-43-7
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Common Synonyms 2-(4-Methoxyphenyl)-1-indanone2-(p-Methoxyphenyl)indanone

Structural and Mechanistic Significance

Why do drug development professionals rely on the 2-(4-methoxyphenyl)-1-indanone scaffold? The causality lies in its precise physicochemical properties:

  • Conformational Restriction : Unlike acyclic analogs (e.g., diphenylethyl derivatives), the indanone ring locks the spatial arrangement of the aromatic rings. This restriction drastically reduces the entropic penalty upon binding to target enzymes like ACAT.

  • Electronic Tuning: The methoxy group is a strong electron-donating group (EDG) via resonance. It increases the electron density of the pendant phenyl ring, which enhances cation- π or π

    π stacking interactions within hydrophobic binding pockets. Furthermore, it serves as a masked phenol; subsequent demethylation (e.g., using BBr 3​ ) yields a hydroxyl group capable of acting as a strong hydrogen bond donor.
  • C1 Carbonyl Reactivity : The ketone serves as an electrophilic hub. It is readily converted into oximes or imines, which are subsequently reduced to yield primary or secondary indanamines—the active pharmacophores in many cardiovascular therapeutics.

Synthesis Workflows and Experimental Protocols

To synthesize 2-(4-methoxyphenyl)-1-indanone, chemists typically employ either a classical intramolecular Friedel-Crafts acylation or a modern transition-metal-catalyzed α -arylation. Below, I detail both approaches, emphasizing the mechanistic causality and in-process controls required to ensure each protocol functions as a self-validating system.

SynthesisPathways A 2-(4-Methoxyphenyl)-3-phenylpropanoic acid B Acyl Chloride Intermediate A->B SOCl2, Reflux (Chlorination) Target 2-(4-Methoxyphenyl)-1-indanone (CAS: 1086-43-7) B->Target AlCl3, CH2Cl2 (Friedel-Crafts) C 1-Indanone + 4-Bromoanisole C->Target Pd2(dba)3, NaOtBu (α-Arylation)

Figure 1: Traditional Friedel-Crafts cyclization vs. modern Pd-catalyzed α-arylation pathways.

Protocol 1: Intramolecular Friedel-Crafts Acylation

This method relies on the cyclization of 2-(4-methoxyphenyl)-3-phenylpropanoic acid [2].

  • Causality : Thionyl chloride (SOCl 2​ ) is used to convert the carboxylic acid into a highly electrophilic acyl chloride. Aluminum chloride (AlCl 3​ ), a strong Lewis acid, then coordinates with the carbonyl oxygen of the acyl chloride, generating a highly reactive acylium ion. The adjacent unsubstituted phenyl ring undergoes intramolecular electrophilic aromatic substitution to close the 5-membered ring.

  • Self-Validating Step-by-Step Methodology :

    • Chlorination : Suspend 2-(4-methoxyphenyl)-3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl 2​ (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (which forms the active Vilsmeier-Haack reagent to accelerate chlorination).

    • Monitoring : Reflux for 2 hours. Validate completion by quenching a 10 μ L aliquot in methanol and analyzing via TLC (Hexane:EtOAc 4:1); the methyl ester derivative should appear, indicating complete consumption of the acid.

    • Cyclization : Concentrate the mixture in vacuo to remove excess SOCl 2​ . Redissolve the crude acyl chloride in DCM and cool to 0 °C.

    • Lewis Acid Addition : Add anhydrous AlCl 3​ (1.2 eq) portion-wise. Validation Check: The reaction must turn deep red/brown, indicating the successful formation of the acylium-AlCl 4​ complex. Stir at room temperature for 4 hours.

    • Quenching : Carefully pour the mixture over crushed ice and 1M HCl to destroy the active aluminum complex (preventing intractable emulsions). Extract with DCM.

    • Purification : Wash the organic layer with saturated NaHCO 3​ , evaporate the solvent, and recrystallize from ethanol to yield pure 2-(4-methoxyphenyl)-1-indanone.

Protocol 2: Palladium-Catalyzed α -Arylation
  • Causality : For laboratories avoiding stoichiometric aluminum waste, the Buchwald-Hartwig-type α -arylation of 1-indanone with 4-bromoanisole is preferred. The bulky, electron-rich phosphine ligand (e.g., BINAP) facilitates oxidative addition of the aryl bromide and subsequent reductive elimination, while sodium tert-butoxide (NaOtBu) deprotonates the ketone to form the reactive enolate.

  • Self-Validating Step-by-Step Methodology :

    • Setup : In an oven-dried Schlenk flask under argon, combine 1-indanone (1.0 eq), 4-bromoanisole (1.1 eq), Pd 2​ (dba) 3​ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 eq). Validation Check: Argon is critical; any ingress of oxygen will irreversibly oxidize the Pd(0) to an inactive Pd(II) species, halting the reaction.

    • Reaction : Add anhydrous, degassed toluene and heat the mixture to 80 °C for 12 hours.

    • In-Process Control : Monitor via GC-MS. The disappearance of the 1-indanone peak (m/z 132) and the emergence of the product peak (m/z 238) validates the catalytic cycle.

    • Workup : Cool to room temperature, filter through a pad of Celite to remove the palladium black, and purify via flash column chromatography.

Applications in Drug Development: ACAT Inhibition

The primary downstream application of 2-(4-methoxyphenyl)-1-indanone is its conversion into indanamines. These derivatives are potent inhibitors of Acyl CoA:Cholesterol Acyltransferase (ACAT), an enzyme responsible for the intracellular esterification of cholesterol, as thoroughly documented by [3]. Inhibition of ACAT is a validated strategy for treating hypercholesterolemia and atherosclerosis.

ACAT_Pathway Indanone 2-(4-Methoxyphenyl)-1-indanone Oxime Oxime Intermediate Indanone->Oxime NH2OH·HCl Amine Indanamine Derivative Oxime->Amine Zn/AcOH ACAT ACAT Enzyme Inhibition Amine->ACAT Binding

Figure 2: Conversion of the indanone scaffold into biologically active indanamine ACAT inhibitors.

Workflow for Indanamine Synthesis :

  • Oxime Formation : The indanone is reacted with hydroxylamine hydrochloride (NH 2​ OH·HCl) in pyridine. Pyridine acts as both the solvent and the base to neutralize the HCl, driving the nucleophilic attack of the amine on the C1 carbonyl.

  • Reduction : The resulting oxime is reduced using Zinc dust in glacial acetic acid (Zn/AcOH). This single-electron transfer reduction reliably cleaves the N-O bond and reduces the imine intermediate to the primary amine, yielding 2-(4-methoxyphenyl)indanamine.

  • Target Binding : The synthesized indanamine mimics the transition state of the ACAT substrate, competitively binding to the enzyme's active site and halting cholesterol esterification.

References

  • Molaid . "2-(4-methoxyphenyl)-3-phenylpropanenitrile | 5840-58-4". Molaid Chemical Database. URL: [Link]

  • Vaccaro, W., et al. "Inhibitors of Acyl CoA:Cholesterol Acyltransferase". Journal of Medicinal Chemistry, 1996, 39, 1704-1719. Available via ResearchGate. URL: [Link]

Foundational

biological activity of 2-aryl-1-indanone derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Aryl-1-Indanone Derivatives Executive Summary The 1-indanone scaffold has been identified as a "privileged structure" in the field of medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Aryl-1-Indanone Derivatives

Executive Summary

The 1-indanone scaffold has been identified as a "privileged structure" in the field of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide offers a detailed exploration of the pharmacological potential of 2-aryl-1-indanone derivatives, a significant subclass of these compounds. We will delve into their core biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The aim is to provide a comprehensive resource for professionals engaged in drug discovery and development, highlighting the therapeutic promise of this versatile chemical scaffold.

The 2-Aryl-1-Indanone Scaffold: A Foundation for Diverse Bioactivity

The 2-aryl-1-indanone core consists of a benzene ring fused to a five-membered cyclopentanone ring, with an aryl group attached at the second position.[4][5] This rigid, planar structure provides an excellent platform for chemical modification, allowing for the fine-tuning of its interaction with various biological targets.[4] These compounds are often considered cyclic analogues or "rigid cousins" of chalcones, sharing the α,β-unsaturated ketone system which is crucial for many of their biological effects.[4][5][6]

A common synthetic route to these derivatives is the Claisen-Schmidt condensation of a substituted 1-indanone with a corresponding p-substituted benzaldehyde.[7] This straightforward synthesis allows for the generation of a diverse library of compounds for biological screening.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

2-Aryl-1-indanone derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549).[1][8] Their anticancer effects are attributed to several distinct mechanisms of action.

Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer 2-aryl-1-indanone derivatives is the inhibition of tubulin polymerization.[8][9][10] By binding to tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of apoptosis.[9]

  • Estrogen Receptor-α (ERα) Antagonism: In hormone-dependent cancers such as certain types of breast cancer, some 2-aryl-1-indanone derivatives act as antagonists of the estrogen receptor-alpha (ERα).[11] By blocking the interaction of estrogen with its receptor, these compounds inhibit the growth of ER-positive cancer cells.[11]

  • Caspase Activation and Apoptosis Induction: Several 2-aryl-1-indanone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, key executioner enzymes in the apoptotic cascade.[7] For instance, certain compounds have been identified as potent activators of caspase-3 in HeLa cells.[7]

  • Aromatase Inhibition: Some derivatives act as nonsteroidal aromatase inhibitors. Aromatase is a crucial enzyme in the conversion of androgens to estrogens, and its inhibition is a key strategy in treating hormone-dependent breast cancer.[5]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of 2-aryl-1-indanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 20 HGC-27 (Gastric)2.57[12]
Various Derivatives HeLa (Cervix)Selective Activity[7]
Various Derivatives MCF-7 (Breast)Selective Activity[7]
(E)-2-benzylidene-1-indanones Various0.01 - 0.88[8][10]
ITH-6 HT-29 (Colorectal)0.44[13]
ITH-6 COLO 205 (Colorectal)0.98[13]
ITH-6 KM 12 (Colorectal)0.41[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aryl-1-indanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Anticancer Mechanisms

Indanone 2-Aryl-1-Indanone Derivatives Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition ERa Estrogen Receptor-α Indanone->ERa Antagonism Caspase Caspase Activation Indanone->Caspase Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Estrogen Estrogen Binding ERa->Estrogen Gene Gene Transcription Estrogen->Gene Proliferation Cell Proliferation Gene->Proliferation Caspase->Apoptosis

Caption: Anticancer mechanisms of 2-aryl-1-indanone derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 2-Aryl-1-indanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[14][15][16][17]

Mechanisms of Anti-inflammatory Action
  • NF-κB and Nrf2 Signaling: A novel arylidene indanone, IPX-18, has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[18] It inhibits the release of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-8.[18]

  • COX-2 Inhibition: Some derivatives function as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[1]

Quantitative Analysis of Anti-inflammatory Activity
Compound/DerivativeTarget/AssayIC50 (nM)Reference
IPX-18 TNF-α release (HWB)298.8[18]
IPX-18 TNF-α release (PBMCs)96.29[18]
IPX-18 IFN-γ release (HWB)217.6[18]
IPX-18 IFN-γ release (PBMCs)103.7[18]
IPX-18 IL-2 release (HWB)416.0[18]
IPX-18 IL-8 release (HWB)336.6[18]
Experimental Protocol: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the 2-aryl-1-indanone derivative in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time by adding a stopping solution.

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Inhibition Calculation: Calculate the percentage of COX-2 inhibition by comparing the enzyme activity in the presence and absence of the inhibitor and determine the IC50 value from the dose-response curve.[1]

Visualization of Anti-inflammatory Signaling

Indanone 2-Aryl-1-Indanone Derivatives NFkB NF-κB Phosphorylation Indanone->NFkB Decrease Nrf2 Nrf2 Levels Indanone->Nrf2 Increase COX2 COX-2 Enzyme Indanone->COX2 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation AntiInflammatory Anti-inflammatory Response Nrf2->AntiInflammatory Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanisms of 2-aryl-1-indanone derivatives.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease pose a significant global health challenge. 2-Aryl-1-indanone derivatives have emerged as promising candidates for the development of neuroprotective agents.[19][20][21][22] The well-known Alzheimer's drug, Donepezil, features an indanone core, highlighting the potential of this scaffold in treating neurological disorders.[2][3]

Mechanisms of Neuroprotective Action
  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine. Some 2-aryl-1-indanone derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine.[23][24][25]

  • Monoamine Oxidase-B (MAO-B) Inhibition: Inhibition of MAO-B is a therapeutic approach for Parkinson's disease as it increases dopamine levels in the brain.[20][26] Several 2-heteroarylidene-1-indanone derivatives have been identified as potent and selective inhibitors of MAO-B.[26]

  • Modulation of Neuroinflammatory Mediators: Neuroinflammation plays a critical role in the progression of neurodegenerative diseases. Certain indanone derivatives can modulate neuroinflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[19]

Quantitative Analysis of Neuroprotective Activity
Compound/DerivativeTargetIC50 (µM)Reference
Compound 5c AChE0.12[23]
Compound 7b BChE0.04[23]
2-heteroarylidene-1-indanones MAO-B0.0044 - 1.53[26]
Donepezil AChE0.0201 ± 0.0001[1]
Compounds D28, D29, D30 AChE0.0248 ± 0.0010, 0.0224 ± 0.0008, 0.0257 ± 0.0009[1]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.

  • Inhibitor Addition: Add the 2-aryl-1-indanone derivative at various concentrations to the wells and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm over time.[1]

  • Inhibition Calculation: Determine the rate of reaction and calculate the percentage of inhibition. The IC50 value is determined from the dose-response curve.

Visualization of Neuroprotective Mechanisms

Indanone 2-Aryl-1-Indanone Derivatives AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition BChE Butyrylcholinesterase (BChE) Indanone->BChE Inhibition MAOB Monoamine Oxidase-B (MAO-B) Indanone->MAOB Inhibition Neuroinflammation Neuroinflammatory Mediators (IL-1β, TNF-α) Indanone->Neuroinflammation Modulation Acetylcholine Acetylcholine Levels AChE->Acetylcholine Increase BChE->Acetylcholine Increase Neuroprotection Neuroprotection Acetylcholine->Neuroprotection Dopamine Dopamine Levels MAOB->Dopamine Increase Dopamine->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Neuroprotective mechanisms of 2-aryl-1-indanone derivatives.

Antimicrobial and Other Biological Activities

Beyond their prominent roles in cancer, inflammation, and neurodegeneration, 2-aryl-1-indanone derivatives have also shown promise in other therapeutic areas.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of indanone derivatives.[1][27][28][29][30] They have shown inhibitory activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and various fungal strains.[1][27][28][29] For instance, certain derivatives exhibited significant activity against C. albicans, E. coli, and S. aureus.[27][28] The introduction of electron-withdrawing groups or hydroxyl moieties appears to be beneficial for antimicrobial activity.[27][28][29]

  • Anticoagulant Activity: Some 2-aryl-1,3-indandione derivatives have been found to possess anticoagulant properties.[14][31]

  • Antitussive and Analgesic Effects: Early studies on indandione derivatives also revealed their potential as antitussive and analgesic agents.[14]

Conclusion and Future Directions

The 2-aryl-1-indanone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the significant potential of this chemical class in addressing a wide range of diseases. Future research should focus on optimizing the structure-activity relationships for each therapeutic area to enhance potency and selectivity. Furthermore, in-depth preclinical and clinical studies are warranted to translate the promising in vitro and in silico findings into tangible clinical benefits.

References

  • Radhakrishnan Suresha, Charles C. Kanakam, Kesavan Dineshkumar, Waheeta Hopper. (2015). Synthesis, Characterization and Study of in vitro and in silico Anticancer Activity of (e)-2-Arylidene-1-Indanones. American Journal of Biomedical Science and Engineering, 1(3), 32-38. [Link]

  • Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittelforschung, 25(6), 873-7. [Link]

  • (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

  • (2017). Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents. PubMed. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1968). Antiinflammatory 2-aryl-1,3-indandiones. Journal of medicinal chemistry, 11(2), 342-347. [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. [Link]

  • (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

  • (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. PubMed. [Link]

  • (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. MDPI. [Link]

  • Jeyachandran, M., & Ramesh, P. (2011). Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones. Organic Chemistry International, 2011. [Link]

  • (n.d.). Structure–activity relationships of 2-benzylidene-1-indanone... ResearchGate. [Link]

  • (2019). Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Pakistan Journal of Pharmaceutical Sciences, 32(1), 15-19. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1968). Antinflammatory 2-aryl-1,3-indandiones. Journal of Medicinal Chemistry, 11(2), 342-347. [Link]

  • (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • (2023). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers. [Link]

  • (2026). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. PMC. [Link]

  • (2023). Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]

  • Prakasham, A. P., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & medicinal chemistry, 20(9), 2923-2933. [Link]

  • (2017). Recent developments in biological activities of indanones. PubMed. [Link]

  • (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]

  • (n.d.). Recent developments in biological activities of indanones. ResearchGate. [Link]

  • (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

  • (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science Publishers. [Link]

  • (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

  • (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

  • (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Zeng, Q., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS chemical neuroscience. [Link]

  • (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [Link]

  • (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS.org. [Link]

Sources

Exploratory

Mechanism of Action of 2-(4-Methoxyphenyl)-1-indanone as a Tubulin Polymerization Inhibitor: A Technical Guide

Executive Summary The development of small-molecule tubulin inhibitors remains a cornerstone of targeted cancer therapy. Among emerging pharmacophores, the indanone scaffold—specifically 2-(4-methoxyphenyl)-1-indanone an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule tubulin inhibitors remains a cornerstone of targeted cancer therapy. Among emerging pharmacophores, the indanone scaffold—specifically 2-(4-methoxyphenyl)-1-indanone and its structural analogs—has demonstrated profound efficacy as a colchicine binding site inhibitor (CBSI)[1]. By acting as conformationally restricted analogs of combretastatin A-4 (CA-4) and chalcones, these compounds circumvent P-glycoprotein (P-gp) mediated multidrug resistance (MDR), offering a critical advantage over traditional taxanes and vinca alkaloids[2][3]. This whitepaper delineates the molecular mechanism, thermodynamic binding profile, and experimental validation workflows for 2-(4-methoxyphenyl)-1-indanone derivatives.

Molecular Mechanism of Action

Structural Biology of the Colchicine Binding Site (CBS)

Tubulin dynamics are governed by the continuous polymerization and depolymerization of α/β -tubulin heterodimers. 2-(4-Methoxyphenyl)-1-indanone targets the colchicine binding site, a deep hydrophobic pocket located at the intra-dimer interface between α -tubulin and β -tubulin[3].

The structural rigidity of the bicyclic indanone core restricts the conformational flexibility of the molecule, pre-organizing it for optimal target engagement. The 4-methoxyphenyl moiety acts as the primary pharmacophore, mimicking the trimethoxyphenyl (A-ring) of colchicine and CA-4[1][3]. This moiety penetrates Zone 1 and Zone 2 of the CBS, engaging in critical hydrophobic interactions with β -tubulin residues (e.g., Cys241, Leu255, and Ala316) while the indanone carbonyl can participate in hydrogen bonding[3][4].

Conformational Arrest and Microtubule Destabilization

Upon binding, the indanone derivative sterically hinders the structural transition of the α/β -tubulin heterodimer from a "curved" to a "straight" conformation. Because only straight heterodimers can be successfully incorporated into the growing plus-end of a microtubule lattice, the assembly process is abruptly halted[1][2]. This shifts the dynamic instability of microtubules toward catastrophic depolymerization.

Cellular Consequences: Mitotic Arrest and Apoptosis

The catastrophic loss of spindle microtubules activates the Spindle Assembly Checkpoint (SAC). The cell cycle is subsequently arrested at the G2/M phase[1]. Prolonged mitotic arrest triggers the intrinsic apoptotic cascade, characterized by the downregulation of anti-apoptotic Bcl-2, the release of cytochrome c, and the activation of executioner caspases (Caspase-3) and PARP cleavage[2][5].

MoA A 2-(4-Methoxyphenyl) -1-indanone B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic & H-bonds C Inhibition of Tubulin Polymerization B->C Steric hindrance D Microtubule Destabilization C->D Dynamic instability E Spindle Assembly Checkpoint Activation D->E Mitotic failure F G2/M Cell Cycle Arrest E->F G Apoptosis (Caspase-3/PARP) F->G

Pathway of 2-(4-Methoxyphenyl)-1-indanone from tubulin binding to cellular apoptosis.

Thermodynamic Binding Kinetics

To understand why the indanone scaffold is highly effective, we must look at its binding thermodynamics. Studies utilizing Isothermal Titration Calorimetry (ITC) on related indanones (such as indanocine) reveal that the association with tubulin follows biphasic kinetics[6][7].

The binding is driven by a highly negative enthalpy ( ΔH ) and occurs with a significant negative heat capacity change ( ΔCp​≈−175.1 cal mol−1 K−1 )[7]. This thermodynamic signature confirms that the interaction is uniquely stabilized by a simultaneous combination of robust hydrophobic burial (the methoxyphenyl ring displacing ordered water molecules in the CBS) and specific hydrogen bonding (anchoring the indanone core)[7].

Quantitative Efficacy Profile

The following table summarizes the comparative quantitative data of representative indanone-based tubulin inhibitors, establishing the baseline efficacy for 2-(4-methoxyphenyl)-1-indanone derivatives[1][5][7][8].

Compound Class / DerivativeTarget Binding SiteTubulin Polymerization IC₅₀ (µM)Cytotoxicity IC₅₀ (Cancer Cell Lines)Key Features
3-Arylindanone (R)-9k Colchicine Site6.1 µM0.41 – 0.52 µM (Colorectal)High selectivity, negligible cardiotoxicity (hERG)[1][9]
2-Benzylidene-1-indanones Colchicine Site0.62 – 2.04 µM10 – 880 nM (Breast, Lung, Colon)Strong tubulin polymerase inhibition[8][10]
Indanocine Colchicine Site~2.5 µMLow nanomolar (MDR lines)Overcomes P-gp efflux, induces apoptosis in stationary cells[2][7]
Thiazolyl Hydrazone Indanone (ITH-6) Colchicine SiteN/A (Dose-dependent block)0.41 – 6.85 µM (Colon)Elevates ROS, depletes GSH, superior to Irinotecan[5]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-(4-methoxyphenyl)-1-indanone as a tubulin inhibitor requires a self-validating system of assays. The following protocols are designed to establish causality: from direct molecular target engagement to phenotypic cellular outcomes.

Workflow S1 Step 1: Compound Synthesis & Purification S2 Step 2: Tubulin Polymerization Assay (Cell-free) S1->S2 S3 Step 3: Isothermal Titration Calorimetry (ITC) S2->S3 Confirm target binding S4 Step 4: In Vitro Cytotoxicity (MTT/WST-1) S3->S4 Cellular efficacy S5 Step 5: Flow Cytometry (Cell Cycle & Apoptosis) S4->S5 Phenotypic MoA validation

Experimental workflow for validating indanone-based tubulin polymerization inhibitors.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To directly measure the compound's ability to prevent the assembly of purified tubulin into microtubules in a cell-free environment[1][4].

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

  • Compound Incubation: Pre-incubate purified porcine brain tubulin (3 mg/mL) with varying concentrations of the indanone derivative (e.g., 1 µM to 50 µM), a vehicle control (DMSO), and a positive control (Colchicine or CA-4) at 4°C for 15 minutes.

  • Polymerization Initiation: Transfer the microplate to a spectrofluorometer pre-heated to 37°C. The temperature shift combined with GTP initiates polymerization[4].

  • Kinetic Monitoring: Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the growth phase. A dose-dependent decrease in the final fluorescence plateau relative to the DMSO control confirms the inhibition of tubulin polymerization[1].

Protocol 2: Colchicine Competitive Binding Assay

Purpose: To definitively prove that the indanone derivative occupies the colchicine binding site rather than the vinca or taxane sites[2][3].

  • Reaction Setup: Incubate 1.0 µM of purified tubulin with 5.0 µM of [³H]-colchicine in the presence of varying concentrations of the indanone derivative[2].

  • Incubation: Allow the mixture to incubate for 10 minutes at 37°C. Causality Note: 10 minutes is chosen because, in the absence of an inhibitor, colchicine binding reaches 40%-50% of its maximum, allowing for highly sensitive detection of competitive rate inhibition[2].

  • Filtration: Pass the reaction mixture through a stack of two DEAE-cellulose filters to capture the tubulin-[³H]-colchicine complexes.

  • Scintillation Counting: Wash the filters and measure the retained radioactivity using a liquid scintillation counter. A reduction in radioactive signal confirms competitive displacement at the CBS.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Purpose: To link the biochemical inhibition of tubulin to the phenotypic cellular response (mitotic arrest)[1][5].

  • Cell Treatment: Seed target cancer cells (e.g., HT-29 or HCT-116) and treat them with the established IC₅₀ and 2×IC₅₀ concentrations of the indanone derivative for 24 hours.

  • Harvest and Fixation: Trypsinize the cells, wash with cold PBS, and fix overnight in 70% ethanol at -20°C.

  • Staining: Resuspend the fixed cells in a buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature. Causality Note: RNase A is critical to ensure PI stains only DNA, accurately reflecting DNA content.

  • Analysis: Analyze via flow cytometry. An accumulation of cells with 4N DNA content indicates a robust G2/M phase cell cycle arrest, the hallmark of microtubule destabilizers[1][5].

Conclusion

The 2-(4-methoxyphenyl)-1-indanone scaffold represents a highly privileged structure in medicinal chemistry for targeting the colchicine binding site of tubulin. By leveraging a rigid bicyclic core and a strategically placed methoxyphenyl moiety, these compounds achieve potent, enthalpy-driven binding that disrupts microtubule dynamics. Their ability to induce G2/M arrest and apoptosis, combined with their propensity to evade multidrug resistance efflux pumps, positions them as highly valuable leads for next-generation chemotherapeutics.

Sources

Foundational

Comprehensive Solvation and Formulation Guide for 2-(4-Methoxyphenyl)-1-indanone: Thermodynamic Profiling in DMSO and Ethanol

Executive Summary The compound 2-(4-Methoxyphenyl)-1-indanone is a structurally significant indanone derivative, frequently utilized as a core scaffold in the development of acetylcholinesterase (AChE) inhibitors, monoam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methoxyphenyl)-1-indanone is a structurally significant indanone derivative, frequently utilized as a core scaffold in the development of acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and antiviral agents[1]. However, its rigid bicyclic core coupled with a bulky, lipophilic 4-methoxyphenyl substitution presents unique solvation challenges. This technical whitepaper provides an in-depth thermodynamic analysis and field-proven methodologies for dissolving 2-(4-Methoxyphenyl)-1-indanone in two primary laboratory solvents: Dimethyl sulfoxide (DMSO) and Ethanol (EtOH).

Physicochemical Profiling & Thermodynamic Solvation Mechanisms

The dissolution of 2-(4-Methoxyphenyl)-1-indanone is governed by the interplay between its crystal lattice energy and the solvent's cohesive energy density[2]. The molecule features a polar carbonyl group and a methoxy ether, which can act as hydrogen-bond acceptors, but the bulk of the molecule is highly hydrophobic, dominated by aromatic π-π stacking interactions in the solid state.

  • Solvation in DMSO (Aprotic, Highly Polar): DMSO (dielectric constant ϵ≈46.7 ) is an exceptional solvent for methoxy-substituted indanones. As a polar aprotic solvent, DMSO acts as a strong hydrogen-bond acceptor but not a donor. Its highly polarized sulfoxide bond efficiently solvates the polar regions of the indanone, while its methyl groups engage in hydrophobic interactions with the aromatic rings. Because DMSO does not possess a strong, self-associated hydrogen-bond network (unlike water or alcohols), the entropic penalty for creating a solvent cavity to accommodate the bulky indanone is minimized. Consequently, solubility in DMSO is exceptionally high, making it the gold standard for in vitro assay stock solutions[3].

  • Solvation in Ethanol (Protic, Moderately Polar): Ethanol ( ϵ≈24.3 ) presents a more complex thermodynamic landscape. While it can hydrogen-bond with the indanone's carbonyl and methoxy groups, ethanol molecules are tightly self-associated through a dynamic hydrogen-bonded network. Dissolving the hydrophobic 2-(4-methoxyphenyl)-1-indanone requires disrupting this network, imposing a significant entropic penalty[2]. As a result, the solubility of methoxy-indanones in alcohols is generally lower than in ketones, esters, or highly polar aprotic solvents[2]. Ethanol is best utilized as a co-solvent or for temperature-dependent recrystallization.

Comparative Solubility Data

The following table synthesizes the expected empirical solubility limits based on thermodynamic modeling of structurally analogous methoxy-indanones (e.g., 5,6-dimethoxy-1-indanone and 1-indanone)[2][4].

SolventDielectric Constant ( ϵ )Polarity IndexEst. Solubility at 25°CThermodynamic Limiting FactorOptimal Application
DMSO 46.77.2> 50 - 100 mg/mLCrystal lattice energyHigh-concentration in vitro stocks
Ethanol 24.35.2~ 5 - 15 mg/mLSolvent cavity entropic penaltyCo-solvent formulations, in vivo dosing

Experimental Protocols for Dissolution & Formulation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a High-Concentration Stock Solution in DMSO (50 mg/mL)

Causality & Rationale: DMSO is highly hygroscopic. Water absorption will drastically reduce the solubility of lipophilic compounds, leading to delayed precipitation. Using anhydrous DMSO is critical.

  • Preparation: Weigh 50 mg of 2-(4-Methoxyphenyl)-1-indanone into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over prolonged storage).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex the mixture at maximum speed for 60 seconds at room temperature (25°C).

  • Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If the beam path is highly visible (light scattering), the compound is in a colloidal micro-suspension, not a true solution. Sonicate for an additional 5 minutes until the beam path is invisible.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Crucial Note: Do not use PES or PVDF filters, as DMSO can degrade them, leaching polymers into your stock.

  • Storage: Aliquot into single-use vials and store at -20°C. Thaw completely and vortex before use.

Protocol B: Ethanol-Assisted Co-solvent Formulation (5 mg/mL)

Causality & Rationale: Because ethanol has a lower cohesive energy density for this solute, dissolution requires thermal kinetic energy to overcome the activation barrier[2].

  • Preparation: Weigh 25 mg of 2-(4-Methoxyphenyl)-1-indanone into a glass vial.

  • Solvent Addition: Add 5.0 mL of absolute ethanol (200 proof).

  • Thermal Agitation: Place the vial in a water bath set to 45°C. Stir continuously at 500 RPM for 15 minutes. Rationale: Heating increases the kinetic energy, facilitating the disruption of ethanol's hydrogen-bond network.

  • Cooling & Validation: Remove from heat and allow the solution to return to room temperature slowly. Observe for 1 hour. If needle-like crystals form, the solution is supersaturated. Add an additional 1.0 mL of ethanol to reach a stable equilibrium.

  • Storage: Store at 4°C tightly sealed to prevent evaporation, which would rapidly induce precipitation.

Mechanistic Workflows & Signaling Diagrams

SolvationWorkflow Start Weigh 2-(4-Methoxyphenyl) -1-indanone SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (100%) Target: 50 mg/mL SolventChoice->DMSO EtOH Ethanol (100%) Target: 10 mg/mL SolventChoice->EtOH Vortex Vortex & Sonicate (Room Temp for DMSO, Warm for EtOH) DMSO->Vortex EtOH->Vortex VisualCheck Visual Inspection (Clear Solution?) Vortex->VisualCheck VisualCheck->Vortex No (Precipitate) Filtration Sterile Filtration (0.22 µm PTFE) VisualCheck->Filtration Yes Storage Aliquot & Store (-20°C in dark) Filtration->Storage

Step-by-step experimental workflow for dissolving 2-(4-Methoxyphenyl)-1-indanone.

SignalingPathway Indanone 2-(4-Methoxyphenyl)-1-indanone (or Indanone Analog) Target1 Acetylcholinesterase (AChE) Inhibition Indanone->Target1 Target2 Monoamine Oxidase B (MAO-B) Inhibition Indanone->Target2 ACh ↑ Acetylcholine Levels in Synaptic Cleft Target1->ACh DA ↑ Dopamine Levels in Synaptic Cleft Target2->DA Receptor Cholinergic / Dopaminergic Receptor Activation ACh->Receptor DA->Receptor Outcome Neuroprotection & Cognitive Enhancement Receptor->Outcome

Pharmacological signaling pathway of indanone derivatives targeting AChE and MAO-B.

Conclusion

The successful formulation of 2-(4-Methoxyphenyl)-1-indanone requires a fundamental understanding of its thermodynamic interactions with specific solvents. While DMSO provides an entropically favorable environment for high-concentration stock solutions, ethanol demands thermal kinetic input to overcome its self-associated hydrogen-bond network. By adhering to the self-validating protocols outlined above, researchers can ensure consistent, reproducible dissolution, thereby safeguarding the integrity of downstream biological and chemical assays.

References

  • [1] Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Source: MDPI. URL:[Link]

  • [3] 1-Indanone CAS# 83-33-0: Odor profile, Molecular properties, Regulation. Source: Scent.vn. URL: [Link]

  • [2] Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K. Source: ACS Publications (Journal of Chemical & Engineering Data). URL:[Link]

Sources

Exploratory

The Therapeutic Potential of Methoxy-Substituted Indanones: A Mechanistic and Methodological Guide

Executive Summary The indanone scaffold is a privileged pharmacophore in modern medicinal chemistry. When functionalized with methoxy (-OCH₃) groups, the indanone core transforms into a highly versatile, multitarget-dire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone scaffold is a privileged pharmacophore in modern medicinal chemistry. When functionalized with methoxy (-OCH₃) groups, the indanone core transforms into a highly versatile, multitarget-directed ligand (MTDL). This whitepaper provides an in-depth technical analysis of methoxy-substituted indanones, detailing their structural rationale, therapeutic applications in neurodegeneration and oncology, and the rigorous experimental protocols required for their synthesis and biological validation.

Structural Rationale: The Role of Methoxy Substitution

The bare indanone core provides a rigid, planar framework ideal for intercalating into hydrophobic biological pockets. However, the strategic placement of methoxy groups—specifically at the C-4, C-5, or C-6 positions—fundamentally alters the molecule's electronic and steric landscape.

From a mechanistic perspective, methoxy groups act as electron-donating groups (EDGs) via resonance. This enriches the electron density of the indanone's aromatic ring, facilitating stronger cation- π interactions with positively charged amino acid residues within target enzymes. For instance, in the acetylcholinesterase (AChE) catalytic anionic site, this enhanced electron density strengthens the interaction with the crucial Trp86 residue[1]. Furthermore, the oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor, improving target residence time. Crucially for central nervous system (CNS) applications, methoxy substitution optimizes the molecule's lipophilicity (LogP), ensuring efficient blood-brain barrier (BBB) penetration[2].

Neurodegenerative Therapeutics: Multitarget-Directed Ligands

The complex etiology of neurodegenerative disorders like Alzheimer's Disease (AD) and Parkinson's Disease (PD) necessitates drugs that can hit multiple targets simultaneously. Methoxy-indanones excel as MTDLs, primarily targeting AChE, Monoamine Oxidase B (MAO-B), and Amyloid-beta (A β ) aggregation.

Dual AChE and MAO-B Inhibition

Donepezil, the gold-standard AChE inhibitor for AD, inherently relies on a 5,6-dimethoxyindanone moiety. Recent advancements have utilized a "bio-oxidizable" prodrug strategy where 5,6-dimethoxy indanone-derived N-benzylpyridinium salts act as dual binding site human AChE inhibitors. Compound 2d from these series demonstrated an IC₅₀ of 8 nM, outperforming donepezil itself[3].

Photopharmacology and Stereoselectivity

Recent studies have explored E/Z isomerization of 2-benzylideneindan-1-ones. The E-isomers typically exhibit significantly higher affinity for AChE. Mechanistically, the E-configuration allows the molecule to span the optimal distance between the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, engaging in double cation- π interactions that the Z-isomer cannot physically reach due to steric clashes[1].

MOA MI Methoxy-Substituted Indanones AChE Acetylcholinesterase (AChE) Inhibition MI->AChE MAOB Monoamine Oxidase B (MAO-B) Inhibition MI->MAOB Abeta Aβ Plaque Disaggregation MI->Abeta ACh Increased Acetylcholine (Synaptic Cleft) AChE->ACh OS Reduced Oxidative Stress MAOB->OS Abeta->OS Neuro Neuroprotection & Cognitive Recovery ACh->Neuro OS->Neuro

Multitarget pharmacological pathways of methoxy-indanones in neurodegeneration.

Oncological Applications: Microtubule Destabilization

Beyond neurodegeneration, methoxy-indanones exhibit potent antiproliferative properties. The targeting of microtubules is a validated strategy for inducing cell cycle arrest in multidrug-resistant cancer cells.

Indanocine, a highly active indanone derivative, acts as a cytostatic and cytotoxic agent by blocking tubulin polymerization at the colchicine binding site (IC₅₀ = 1.7 μ M)[4]. The introduction of trimethoxylated aryl groups at position 3 of the indanone scaffold yields potent antimitotic agents. The trimethoxy motif mimics the natural structure of colchicine, allowing the synthetic indanone to wedge into the α / β -tubulin heterodimer interface, preventing the conformational changes necessary for microtubule assembly[4].

Quantitative Pharmacology

To facilitate cross-target comparison, the following table summarizes the inhibitory profiles of key methoxy-indanone derivatives across different therapeutic domains based on recent literature[2],[4],[3].

Compound Class / DerivativePrimary TargetIC₅₀ ValueTherapeutic Area
5,6-Dimethoxy Indanone (2d) hAChE8.0 nMAlzheimer's Disease
Indanocine (8) Tubulin Polymerization1.7 μ MOncology
Compound 60 (Indanone analog) MAO-B31.0 nMParkinson's / AD
Compound 60 (Indanone analog) A β Aggregation1.8 μ MAlzheimer's Disease
Trimethoxylated Indanone (12) Tubulin Polymerization1.5 μ MOncology

Experimental Methodologies

The following protocols outline the synthesis and biological validation of methoxy-indanones. These workflows are designed as self-validating systems to ensure maximum reproducibility and scientific integrity.

Workflow Step1 1. Reactants Preparation (5-Methoxy-1-indanone + Aldehyde) Step2 2. Base-Catalyzed Condensation (KOH in Methanol, RT, 2-6h) Step1->Step2 Step3 3. Purification (Solvent Extraction & Column Chromatography) Step2->Step3 Step4 4. Biological Evaluation (Ellman's Assay for AChE) Step3->Step4

Workflow for the synthesis and biological evaluation of methoxy-indanone derivatives.

Protocol 1: Synthesis of E-2-Benzylidene-5-methoxyindan-1-ones

Mechanism & Causality: This protocol utilizes a base-catalyzed Claisen-Schmidt condensation. The reaction is highly stereoselective for the E-isomer because the Z-isomer transition state suffers from severe steric hindrance between the indanone carbonyl oxygen and the incoming aromatic ring.

Step-by-Step Procedure:

  • Initiation: Dissolve 5-methoxy-1-indanone (1.0 eq.) and the appropriate benzaldehyde derivative (1.0 eq.) in anhydrous methanol (5 mL/mmol).

  • Catalysis: Add KOH (1.0 eq.) portion-wise at 0°C. Causality: Cooling prevents uncontrolled exothermic side reactions and minimizes self-condensation of the indanone.

  • Propagation: Stir the mixture at room temperature under a nitrogen atmosphere for 2–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Concentrate the mixture under reduced pressure. Dissolve the solid residue in ethyl acetate and wash with brine. Causality: Brine removes water-soluble impurities and residual KOH without causing the emulsion issues typical of pure water washes.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.

  • Self-Validation: Confirm the exclusive formation of the E-isomer via ¹H NMR. The vinylic proton should appear highly deshielded (typically δ 7.5–8.0 ppm) due to the anisotropic effect of the adjacent carbonyl group in the E-configuration.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

Mechanism & Causality: Ellman's reagent (DTNB) reacts with thiocholine (the product of acetylthiocholine hydrolysis by AChE) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantifiable spectrophotometrically at 412 nm.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer and adjust to pH 8.0. Causality: pH 8.0 matches the physiological optimum for AChE activity while preventing the rapid spontaneous (non-enzymatic) hydrolysis of the substrate that occurs at higher pH levels.

  • Incubation: In a 96-well microplate, add 160 μ L of buffer, 20 μ L of the methoxy-indanone test compound (dissolved in DMSO), and 10 μ L of AChE (0.03 U/mL). Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Binding Phase: Incubate the plate at 25°C for 10 minutes to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 10 μ L of DTNB (0.5 mM final concentration) and 10 μ L of acetylthiocholine iodide (ATCI, 0.5 mM final concentration) to initiate the reaction.

  • Kinetic Measurement: Measure absorbance kinetically at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation:

    • Blank Well: Include a well with buffer, DTNB, and ATCI (no enzyme) to subtract background non-enzymatic ATCI hydrolysis.

    • Positive Control: Run Donepezil in parallel to ensure enzyme activity and assay sensitivity align with established literature parameters.

References

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a "Bio-Oxidizable" Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease Source: NIH (National Library of Medicine) URL:[Link]

  • Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Foundational

2-(4-Methoxyphenyl)-1-indanone: A Privileged Scaffold in Drug Discovery and Synthetic Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Profiling In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Profiling

In the landscape of medicinal chemistry, the indanone core represents a highly versatile, privileged scaffold. Specifically, 2-(4-Methoxyphenyl)-1-indanone (CAS 1086-43-7) merges the rigid bicyclic geometry of the indane ring with the tunable electronic properties of a para-methoxyaryl substituent. As an Application Scientist, I have observed that this specific structural motif provides an ideal steric and electronic environment for targeted drug design, serving as a critical precursor for neuroprotective agents, selective estrogen receptor modulators (SERMs), and advanced fluorescent materials.

This whitepaper deconstructs the synthetic utility, mechanistic biological pathways, and validated experimental protocols associated with this critical synthon.

G Precursor 4-Methoxybenzaldehyde + 1-Indanone Condensation Aldol Condensation & Reduction Precursor->Condensation Base catalysis Core 2-(4-Methoxyphenyl)-1-indanone (CAS 1086-43-7) Condensation->Core Cyclization Deriv1 Oxime Derivatives (via Methoxyamine HCl) Core->Deriv1 Functionalization Deriv2 Cross-Coupling Products (Suzuki/Heck) Core->Deriv2 Arylation Bio1 Anticancer Screening (MCF-7, HepG2) Deriv1->Bio1 Evaluation Bio2 Neuroprotective Assays (AChE Inhibition) Deriv2->Bio2 Evaluation

Figure 1: Synthetic workflow of 2-(4-Methoxyphenyl)-1-indanone and its derivatives.

Biological Applications & Mechanistic Pathways

The functionalization of 2-(4-Methoxyphenyl)-1-indanone yields derivatives with profound biological activities. The two most prominent therapeutic areas are oncology and neuropharmacology.

Oncology: Apoptosis Induction and Bioisosterism

2-Aryl-1-indanones are well-documented bioisosteres of aurones, demonstrating potent anticancer activities across multiple cell lines . Mechanistically, these indanone derivatives trigger intrinsic apoptosis. By inhibiting anti-apoptotic Bcl-2 proteins, the indanone scaffold releases the inhibition on Bax and Bak. This allows for mitochondrial pore formation, the subsequent release of cytochrome c, and the assembly of the apoptosome .

G Indanone 2-Aryl-1-indanone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indanone->Bcl2 Inhibits BaxBak Bax/Bak Activation Bcl2->BaxBak Releases inhibition Mito Mitochondrial Pore Formation BaxBak->Mito Promotes CytC Cytochrome c Release Mito->CytC Triggers Apoptosome Apoptosome Assembly CytC->Apoptosome Initiates Caspase Caspase Cascade Activation Apoptosome->Caspase Cleaves/Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 2: Apoptosis pathway via Bcl-2 inhibition by indanone derivatives.

Neuropharmacology: Acetylcholinesterase (AChE) Inhibition

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds active site Hydrolysis ACh Hydrolysis (Blocked) AChE->Hydrolysis Normally catalyzes Indanone Indanone Derivative (Inhibitor) Indanone->AChE Competitive Inhibition Synapse Increased Synaptic ACh Hydrolysis->Synapse Prevents degradation Receptor Postsynaptic Receptor Activation Synapse->Receptor Enhances signaling

Figure 3: Neuroprotective mechanism via competitive AChE inhibition.

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy of indanone derivatives, providing a benchmark for researchers optimizing this scaffold.

Table 1: In Vitro Anticancer Activity of Indanone Derivatives

Cell LineCancer TypeIC₅₀ (µg/mL)Mechanism of ActionReference
MCF-7Breast Cancer150.12 ± 0.74Apoptosis via Bcl-2 inhibition[[1]]()
HepG2Liver Cancer137.11 ± 1.33Apoptosis via cytochrome c release[[1]]()

Table 2: Neuroprotective Activity (AChE Inhibition)

CompoundAChE Inhibition IC₅₀ (nM)BuChE Inhibition IC₅₀ (nM)Aβ Aggregation Inhibition (%)Reference
Indanone Analog 914.8>100085.5
Indanone Analog 1418.6>100083.8
Donepezil (Control)15.23450-

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are employed.

Protocol A: Synthesis of 2-(4-Methoxyphenyl)-1-indanone Oxime Methyl Ether

This protocol utilizes methoxyamine hydrochloride to functionalize the C1 ketone, a critical step in generating bioactive oxime ethers .

Materials:

  • 2-(4-Methoxyphenyl)-1-indanone (1.0 eq)

  • Methoxyamine hydrochloride (CAS 593-56-6) (1.5 eq)

  • Sodium acetate (1.5 eq)

  • Methanol (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-(4-Methoxyphenyl)-1-indanone in anhydrous methanol under continuous stirring.

  • Reagent Addition: Add methoxyamine hydrochloride followed immediately by sodium acetate.

    • Scientific Rationale (Causality): Methoxyamine HCl is highly stable but unreactive until the free amine is liberated. Sodium acetate acts as a mild base to generate the free methoxyamine in situ while buffering the solution to pH 4-5. This specific pH is optimal because it allows for the protonation of the indanone's carbonyl oxygen (increasing electrophilicity) without fully protonating the nucleophilic methoxyamine.

  • Reaction: Stir the mixture at ambient temperature for 4-6 hours.

    • Scientific Rationale (Causality): Ambient temperature is sufficient because the para-methoxy group on the aryl ring donates electron density, stabilizing the transition state. Excessive heat risks unwanted side reactions or solvent evaporation.

  • Workup: Concentrate the mixture under reduced pressure, dilute with ethyl acetate, and wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Validation Checkpoint: The progression of the reaction is self-validating via Thin Layer Chromatography (TLC). The starting ketone is highly UV-active and typically runs higher on silica gel (e.g., Rf = 0.6 in 8:2 Hexanes:EtOAc). The resulting oxime ether is more polar, presenting a distinct, lower-running spot (Rf ≈ 0.4). Complete disappearance of the upper spot confirms quantitative conversion.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is used to further arylate halogenated indanone precursors to build complex neuroprotective agents .

Materials:

  • Halogenated 2-aryl-1-indanone precursor (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ catalyst (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine the indanone precursor, arylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/Water mixture and rigorously degas the solution using three freeze-pump-thaw cycles.

    • Scientific Rationale (Causality): Oxygen must be rigorously excluded because the active Pd(0) catalyst is highly susceptible to oxidation to Pd(II), which would permanently deactivate the catalytic cycle. Water is included specifically to dissolve the K₂CO₃ base, facilitating the transmetalation step by forming a reactive, electron-rich boronate complex.

  • Catalyst Addition & Heating: Add Pd(PPh₃)₄ under an argon counterflow. Heat the reaction mixture to 90°C for 8 hours.

    • Scientific Rationale (Causality): The elevated temperature provides the necessary activation energy for the oxidative addition of the sterically hindered indanone halide to the palladium center.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash column chromatography.

Validation Checkpoint: The success of the oxidative addition and transmetalation can be visually validated. The initial Pd(PPh₃)₄ catalyst imparts a bright yellow color to the solution. As the catalytic cycle turns over and palladium black (inactive Pd(0) aggregates) begins to form near the end of the reaction, the solution darkens significantly. LC-MS analysis should reveal a mass shift corresponding to the loss of the halogen and the addition of the aryl mass minus one proton.

References

  • LookChem. "Methoxyammonium chloride (CAS 593-56-6) and Oxime Ether Synthesis." URL:[Link]

  • National Center for Biotechnology Information (NCBI). "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents." PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(4-Methoxyphenyl)-1-indanone from chalcones

Application Note: Comprehensive Synthesis and Mechanistic Evaluation of 2-(4-Methoxyphenyl)-1-indanone from Chalcone Precursors Strategic Rationale & Mechanistic Causality The 1-indanone core is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthesis and Mechanistic Evaluation of 2-(4-Methoxyphenyl)-1-indanone from Chalcone Precursors

Strategic Rationale & Mechanistic Causality

The 1-indanone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neurodegenerative therapeutics, oncology drugs, and functional materials[1]. While direct Nazarov cyclization of standard chalcones (1,3-diaryl-2-propen-1-ones) is a well-documented pathway, it inherently yields 3-aryl-1-indanones due to the regiochemistry of the pentadienyl cation intermediate[2].

To access the specific 2-aryl substitution pattern of 2-(4-Methoxyphenyl)-1-indanone from a chalcone precursor, researchers must bypass the Nazarov pathway. While rhodium-catalyzed intramolecular hydroacylation of specialized o-vinylbenzaldehydes is an alternative[3], starting from a readily available chalcone requires a strategic 1,2-aryl migration .

This protocol leverages hypervalent iodine(III) chemistry to induce an oxidative rearrangement of (E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one. The strongly electron-donating 4-methoxyphenyl group possesses a high migratory aptitude. Upon electrophilic activation of the enone double bond by PhI(OAc)₂, the 4-methoxyphenyl group undergoes a 1,2-shift, forming a resonance-stabilized benzylic carbocation that is trapped by methanol to yield a β -keto acetal[4]. Subsequent treatment with a strong Brønsted acid generates an oxocarbenium ion, triggering an intramolecular Friedel-Crafts annulation. Elimination of methanol yields an indenone, which is chemoselectively reduced to the target 2-(4-methoxyphenyl)-1-indanone.

Quantitative Data & Reaction Optimization

To establish a robust, scalable workflow, various catalytic systems and reagents were evaluated. The data below summarizes the causality behind the selected optimal conditions.

Table 1: Evaluation of Oxidative Rearrangement Conditions for 4'-Methoxychalcone

Reagent System Solvent Temp (°C) Time (h) Yield (%) Mechanistic Causality & Outcome
PhI(OAc)₂ (1.1 eq) / KOH MeOH 0 to 25 4.0 85 Base neutralizes acetic acid byproduct, facilitating clean acetal formation.
PhI(OH)OTs (Koser's) MeOH 25 2.0 88 Higher electrophilicity accelerates the 1,2-aryl shift.

| Tl(NO₃)₃ (TTN) | MeOH | 25 | 1.0 | 90 | Excellent yield, but extreme thallium toxicity precludes scalable drug development. |

Table 2: Optimization of Intramolecular Friedel-Crafts Annulation

Acid Catalyst Solvent Temp (°C) Time (h) Yield (%) Mechanistic Causality & Outcome
Polyphosphoric Acid (PPA) None 90 2.0 65 High viscosity causes poor mass transfer; partial polymerization observed at 90 °C.
BF₃·OEt₂ (1.5 eq) DCM 40 4.0 45 Lewis acidity is insufficient for complete oxocarbenium generation from the acetal.

| TfOH (20 mol%) | DCM | 25 | 1.0 | 82 | Strong Brønsted acidity rapidly drives cyclization and subsequent elimination. |

Mechanistic Workflow

Mechanism Chalcone 1. Chalcone Precursor Ph-CO-CH=CH-(4-MeO-Ph) Oxidation 2. Oxidative Addition PhI(OAc)2 / MeOH Chalcone->Oxidation Migration 3. 1,2-Aryl Shift (Migratory Aptitude: 4-MeO-Ph > H) Oxidation->Migration I(III) leaving group Acetal 4. β-Keto Acetal Ph-CO-CH(4-MeO-Ph)-CH(OMe)2 Migration->Acetal MeOH trapping Oxocarbenium 5. Acid Activation (TfOH) Formation of Oxocarbenium Ion Acetal->Oxocarbenium H+ Cyclization 6. Intramolecular Friedel-Crafts Ph ring attacks C3 Oxocarbenium->Cyclization Indenone 7. Elimination (-MeOH) 2-(4-Methoxyphenyl)-1-indenone Cyclization->Indenone -MeOH Reduction 8. Chemoselective Reduction H2, Pd/C Indenone->Reduction Product 9. Target Molecule 2-(4-Methoxyphenyl)-1-indanone Reduction->Product

Mechanistic workflow: Chalcone to 2-(4-Methoxyphenyl)-1-indanone via 1,2-aryl shift.

Experimental Protocols (Self-Validating System)

The following methodologies are engineered to be self-validating, ensuring that researchers can verify intermediate integrity at every stage without relying solely on downstream LC-MS analysis.

Protocol A: Hypervalent Iodine-Mediated Rearrangement to β -Keto Acetal

Objective: Induce a 1,2-aryl shift to convert the chalcone into 3,3-dimethoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one.

  • Preparation : In a 250 mL round-bottom flask, dissolve (E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one (10.0 mmol) in anhydrous methanol (50 mL). Add KOH (30.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Oxidation : Add (Diacetoxyiodo)benzene (PhI(OAc)₂, 11.0 mmol) portion-wise over 15 minutes to prevent rapid exothermic degradation.

  • Propagation : Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint : The reaction is complete when the bright yellow color of the chalcone dissipates into a pale yellow solution. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active, highly fluorescent chalcone spot (Rf ~0.6) and the appearance of a UV-active, non-fluorescent acetal spot (Rf ~0.4).

  • Workup : Quench with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: TfOH-Catalyzed Cyclization to 2-(4-Methoxyphenyl)-1-indenone

Objective: Execute an intramolecular Friedel-Crafts annulation[5] followed by elimination.

  • Preparation : Dissolve the crude β -keto acetal from Protocol A in anhydrous dichloromethane (40 mL) under an inert argon atmosphere.

  • Activation : Add Trifluoromethanesulfonic acid (TfOH, 2.0 mmol, 20 mol%) dropwise at room temperature.

  • Validation Checkpoint : The reaction mixture will immediately transition from pale yellow to a deep red/purple hue, confirming the generation of the highly electrophilic oxocarbenium ion. Stir for 1 hour. TLC (Hexanes/EtOAc 4:1) will reveal a new bright orange spot (Rf ~0.5) corresponding to the conjugated indenone.

  • Workup : Quench slowly with saturated aqueous NaHCO₃ until the red color neutralizes to orange/yellow. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the indenone intermediate.

Protocol C: Chemoselective Hydrogenation to Target Indanone

Objective: Reduce the conjugated C=C double bond while preserving the C=O ketone functionality.

  • Preparation : Dissolve the purified 2-(4-methoxyphenyl)-1-indenone (5.0 mmol) in ethyl acetate (30 mL).

  • Catalysis : Add 10% Pd/C (0.05 mmol Pd). Purge the flask with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon (1 atm).

  • Propagation : Stir vigorously at room temperature for 2-3 hours.

  • Validation Checkpoint : Hydrogen uptake will cease when the alkene is fully reduced. The deep orange color of the indenone will fade to yield a colorless solution. ¹H NMR of a dried aliquot will confirm success via the disappearance of the vinylic proton (~7.5 ppm) and the emergence of a characteristic ABX spin system for the cyclopentanone ring protons (C3-CH₂ and C2-CH) between 2.8 and 3.8 ppm.

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess ethyl acetate. Concentrate the filtrate in vacuo and recrystallize from hot ethanol to yield pure 2-(4-methoxyphenyl)-1-indanone as a white crystalline solid.

Sources

Application

protocol for Friedel-Crafts acylation to produce 1-indanones

An essential scaffold in medicinal chemistry, the 1-indanone core is a privileged structural motif found in numerous biologically active molecules, including acetylcholinesterase inhibitors for Alzheimer's disease and mo...

Author: BenchChem Technical Support Team. Date: March 2026

An essential scaffold in medicinal chemistry, the 1-indanone core is a privileged structural motif found in numerous biologically active molecules, including acetylcholinesterase inhibitors for Alzheimer's disease and monoamine transporter inhibitors like indatraline[1][2]. For drug development professionals and synthetic chemists, the intramolecular Friedel-Crafts (FC) acylation remains the most robust, scalable, and versatile methodology for constructing this bicyclic system[1].

This application note provides a comprehensive, self-validating guide to the synthesis of 1-indanones, bridging mechanistic theory with field-proven experimental protocols.

Mechanistic Causality & Reaction Dynamics

The intramolecular Friedel-Crafts acylation is fundamentally an electrophilic aromatic substitution (EAS) driven by the generation of a highly reactive acylium ion[1]. Understanding the causality behind this mechanism is critical for troubleshooting and optimizing yields.

  • Electrophile Generation: The reaction requires the activation of a 3-arylpropanoic acid (or its acyl chloride derivative) using a Lewis acid (e.g., AlCl3​ ) or a strong Brønsted acid (e.g., Triflic acid, TfOH )[1][3]. This activation cleaves the leaving group to form a resonance-stabilized acylium ion.

  • Ring Closure Kinetics: The acylium ion undergoes an intramolecular attack by the tethered aromatic ring. While 6-membered rings (tetralones) are generally favored kinetically over 5-membered rings (indanones) due to lower ring strain[4], 1-indanones form efficiently when intermolecular side reactions (like polymerization) are suppressed via high-dilution techniques.

  • Rearomatization: The resulting Wheland intermediate (sigma complex) is rapidly deprotonated by the solvent or conjugate base, restoring aromaticity to yield the 1-indanone core[3].

Mechanism A 3-Arylpropanoic Acid or Acyl Chloride C Electrophilic Acylium Ion Generation A->C Activation B Acid Catalyst (Lewis or Brønsted) B->C Promotes D Intramolecular Electrophilic Aromatic Substitution C->D Ring Closure E Wheland Intermediate (Sigma Complex) D->E Attack F Deprotonation & Rearomatization E->F Base/Solvent G 1-Indanone Core F->G Product

Mechanistic pathway of intramolecular Friedel-Crafts acylation yielding 1-indanone.

Catalyst Selection & Reaction Engineering

The choice of catalyst dictates the required precursor, reaction conditions, and functional group tolerance.

  • Classical Lewis Acids ( AlCl3​ ): Requires the prior conversion of the carboxylic acid to an acyl chloride. Because AlCl3​ is highly oxophilic, it forms a stable, stoichiometric complex with the resulting ketone product. Therefore, >1 equivalent (typically 1.1–1.5 eq) of the Lewis acid is strictly required[3].

  • Superacids ( TfOH ): Trifluoromethanesulfonic acid allows for the direct cyclization of 3-arylpropanoic acids, bypassing the acyl chloride intermediate. It acts as both a solvent and a catalyst, providing a highly acidic environment that drives acylium ion formation[1].

  • Mild Activation ( Cyanuric Chloride/AlCl3​ ): A modern, highly efficient protocol utilizes cyanuric chloride (TCT) and pyridine to activate the carboxylic acid in situ, followed by AlCl3​ catalysis. This method operates at room temperature, avoids corrosive HCl gas generation, and achieves cyclization in under 30 minutes[5].

  • Meldrum's Acid Derivatives: For sterically congested or 2-substituted 1-indanones, cyclization using Meldrum's acid derivatives with metal triflates (e.g., Sc(OTf)3​ or TMSOTf ) offers superior regioselectivity and prevents the standard difficulties of mono-alkylating ketones post-cyclization[2][6].

Quantitative Data: Comparison of Catalytic Systems
PrecursorCatalyst SystemSolventTemp / TimeYield / OutcomeRef
3-Arylpropionyl Chloride AlCl3​ (1.1–1.5 eq) CH2​Cl2​ 0 °C to RT, 30 minHigh yield; classical standard[3]
3-Phenylpropanoic Acid TfOH (3–4 eq) CH2​Cl2​ RT, 4 hours75–85%; direct cyclization[1]
Carboxylic AcidCyanuric Chloride + AlCl3​ Benzene/TolueneRT, <25 min88–96%; mild, fast[5]
Meldrum's Acid Derivative TMSOTf CH3​NO2​ Reflux>20:1 regioselectivity[6]

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why specific actions are taken, reducing the likelihood of batch failure.

Protocol A: Classical Lewis Acid-Mediated Cyclization

Best for substrates lacking acid-sensitive functional groups.

  • Acyl Chloride Formation: In a round-bottom flask under inert atmosphere ( N2​ or Argon), dissolve 3-arylpropanoic acid (1.0 eq) in anhydrous CH2​Cl2​ . Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.2 eq) at 0 °C.

    • Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate. Cooling to 0 °C controls the vigorous evolution of CO2​ , CO , and HCl gases[3].

  • Concentration: Once gas evolution ceases (1-2 hours), concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous CH2​Cl2​ .

  • Lewis Acid Complexation: Cool the solution to 0 °C. Portion-wise, add anhydrous AlCl3​ (1.5 eq).

    • Causality: AlCl3​ addition is highly exothermic. Maintaining 0 °C prevents premature degradation of the acyl chloride and suppresses intermolecular Friedel-Crafts polymerization[3].

  • Cyclization & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC.

    • Self-Validation Step: To accurately check TLC, remove a 10 µL aliquot and quench it in 100 µL of methanol. This converts unreacted acyl chloride into the corresponding methyl ester, preventing streaking on the silica plate and providing a clear Rf value for reaction completion[3].

  • Quenching: Upon completion, carefully pour the mixture into a beaker of crushed ice and saturated aqueous NaHCO3​ .

    • Causality: The ice absorbs the exothermic shock of AlCl3​ hydrolysis, while NaHCO3​ neutralizes the generated HCl , protecting the newly formed ketone from acid-catalyzed aldol condensations[1][3].

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over anhydrous MgSO4​ , and purify via silica gel chromatography[1].

Protocol B: Direct Brønsted Acid Cyclization ( TfOH )

Best for rapid, direct cyclization without intermediate isolation.

  • Preparation: Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous CH2​Cl2​ under inert atmosphere. Cool to 0 °C[1].

  • Superacid Addition: Slowly add Triflic acid ( TfOH , 3.0–4.0 eq) dropwise.

    • Causality: TfOH is a superacid that protonates the carboxylic acid, driving the loss of water to form the acylium ion directly. Excess equivalents are required because water generated during the reaction will hydrate and deactivate the acid[1].

  • Cyclization: Warm to room temperature and stir for 4 hours.

  • Validation & Quenching: Confirm mass via GC-MS (looking for the exact mass of the 1-indanone and absence of dimeric masses). Quench by pouring into ice-cold saturated NaHCO3​ , extract, and purify[1].

Workflow Step1 Preparation (0 °C, Inert Atm) Step2 Catalyst Addition (AlCl3 or TfOH) Step1->Step2 Step3 Cyclization (RT to Reflux) Step2->Step3 Step4 Quenching (Ice/NaHCO3) Step3->Step4 Step5 Extraction & Purification Step4->Step5

Standard experimental workflow for the synthesis of 1-indanones.

References

  • Lou, T., Liao, E., Wilsily, A., & Fillion, E. "Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone". Organic Syntheses.[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity". Beilstein Journals.[Link]

  • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions". Master Organic Chemistry.[Link]

  • Kangani, C. O., & Day, B. W. "Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3". Organic Chemistry Portal (via Org. Lett.).[Link]

Sources

Method

Application Note: Optimizing the Synthesis of 2-(4-Methoxyphenyl)-1-indanone via Intramolecular Friedel-Crafts Acylation

Abstract This comprehensive guide details a robust and optimized protocol for the synthesis of 2-(4-methoxyphenyl)-1-indanone, a key structural motif in medicinal chemistry and materials science. The primary synthetic ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the synthesis of 2-(4-methoxyphenyl)-1-indanone, a key structural motif in medicinal chemistry and materials science. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of 3-phenyl-3-(4-methoxyphenyl)propanoic acid, a method chosen for its efficiency and atom economy. This document provides an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and critical strategies for yield optimization. By exploring variables such as catalyst choice, temperature control, and reaction time, this note serves as a practical resource for researchers, scientists, and drug development professionals aiming to achieve high-yield, high-purity synthesis of this and related 1-indanone derivatives.

Part 1: Mechanistic Overview

The synthesis of 2-(4-methoxyphenyl)-1-indanone is most commonly achieved through an intramolecular Friedel-Crafts acylation. This reaction class is a cornerstone of organic synthesis for forming cyclic ketones from aryl-substituted carboxylic acids.[1][2] The process involves the cyclization of a 3-arylpropanoic acid precursor in the presence of a strong acid catalyst, which acts as both an activator for the carboxylic acid and a dehydrating agent.[3][4]

The key precursor for this synthesis is 3-phenyl-3-(4-methoxyphenyl)propanoic acid. The reaction proceeds as follows:

  • Activation of the Carboxylic Acid: The strong acid catalyst, typically Polyphosphoric Acid (PPA), protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: Subsequent loss of a water molecule generates a highly reactive acylium ion intermediate.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring (the unsubstituted phenyl group in the precursor) acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group on the other phenyl ring is a strong electron-donating group, which would deactivate the ring it is attached to towards this intramolecular electrophilic attack.

  • Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromatic system, yielding the final 2-(4-methoxyphenyl)-1-indanone product.

Polyphosphoric acid (PPA) is an ideal medium for this transformation as it is a powerful dehydrating agent with low nucleophilicity, favoring the desired intramolecular cyclization over side reactions.[3][4]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation_Mechanism Mechanism of PPA-Catalyzed Intramolecular Acylation Start 3-phenyl-3-(4-methoxyphenyl)propanoic acid Activated Protonated Carboxylic Acid Start->Activated + H+ (from PPA) PPA Polyphosphoric Acid (PPA) Acylium Acylium Ion Intermediate + H2O Activated->Acylium - H2O Cyclized Carbocation Intermediate Acylium->Cyclized Intramolecular EAS Product 2-(4-Methoxyphenyl)-1-indanone Cyclized->Product - H+

Caption: PPA-catalyzed intramolecular Friedel-Crafts acylation mechanism.

Part 2: Experimental Protocol

This protocol describes the direct dehydrative cyclization of 3-phenyl-3-(4-methoxyphenyl)propanoic acid. This one-pot method is preferable to two-step procedures involving acyl chlorides due to its improved safety profile and reduced generation of corrosive waste.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-phenyl-3-(4-methoxyphenyl)propanoic acid256.295.00 g19.5Starting material
Polyphosphoric Acid (PPA)-~50 g-Catalyst and solvent
Diethyl Ether (anhydrous)74.12200 mL-Extraction solvent
5% Sodium Hydroxide (aq)40.00100 mL-For washing
Saturated Sodium Bicarbonate (aq)84.0150 mL-For washing
Brine (Saturated NaCl aq)58.4450 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Ice18.02~200 g-For quenching
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (~50 g). Begin stirring and heat the PPA to approximately 80-90°C on a heating mantle. PPA is highly viscous at room temperature, and heating makes it easier to handle.[3][4]

  • Reagent Addition: Once the PPA is mobile, add 3-phenyl-3-(4-methoxyphenyl)propanoic acid (5.00 g, 19.5 mmol) to the flask in one portion.

  • Reaction: Continue stirring the mixture vigorously at 90-100°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to about 60°C. In a separate large beaker (1 L), prepare a slurry of crushed ice and water (~200 g). CAUTION: Carefully and slowly pour the warm reaction mixture onto the ice slurry with vigorous stirring. The hydrolysis of PPA is highly exothermic.[5]

  • Extraction: Once all the PPA has been hydrolyzed and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash successively with:

    • Water (1 x 100 mL)

    • 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted starting material.[5]

    • Saturated aqueous sodium bicarbonate (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying and Solvent Removal: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or low-melting solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)-1-indanone.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Add PPA to flask Heat to 80-90°C Add_SM 2. Add Starting Material Setup->Add_SM React 3. Stir at 90-100°C (2-4 hours) Add_SM->React Quench 4. Quench on Ice-Water React->Quench Cool to 60°C Extract 5. Extract with Diethyl Ether Quench->Extract Wash 6. Wash Organic Layer Extract->Wash Dry 7. Dry & Evaporate Solvent Wash->Dry Purify 8. Purify (Chromatography/ Recrystallization) Dry->Purify Product Product Purify->Product Final Product

Caption: Step-by-step experimental workflow for indanone synthesis.

Part 3: Yield Optimization Strategies

Optimizing the yield and purity of 2-(4-methoxyphenyl)-1-indanone requires careful control over several reaction parameters. The intramolecular Friedel-Crafts acylation can be influenced by catalyst choice, temperature, and reaction time.[6][7]

Catalyst Selection and Concentration
  • Polyphosphoric Acid (PPA): PPA is highly effective for this cyclization, acting as both catalyst and solvent.[3] Using a sufficient excess (typically 10:1 w/w ratio of PPA to starting material) ensures the reaction medium remains mobile and the reaction proceeds to completion. An insufficient amount of PPA can lead to incomplete reaction and lower yields.[5]

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is a powerful alternative to PPA, often allowing for lower reaction temperatures and shorter reaction times. It is less viscous and can be easier to handle.

  • Lewis Acids (e.g., AlCl₃, NbCl₅): While traditional Friedel-Crafts reactions often use Lewis acids like AlCl₃, they are typically used when starting from an acyl chloride.[8] For direct cyclization of the carboxylic acid, protic superacids like PPA or triflic acid are generally more efficient.[1][9] Using stoichiometric amounts of Lewis acids can also lead to complex workup procedures.[6]

Temperature Control

Temperature is a critical parameter. The reaction requires heat to overcome the activation energy for cyclization.

  • Optimal Range: A temperature of 90-100°C is generally optimal for the PPA-catalyzed reaction.

  • Too Low (<80°C): The reaction rate will be significantly slower, leading to incomplete conversion even after extended periods.

  • Too High (>120°C): Higher temperatures can lead to charring and the formation of polymeric side products, which complicates purification and reduces the overall yield.

Reaction Time

Monitoring the reaction is crucial to determine the optimal endpoint.

  • TLC Monitoring: Use TLC (e.g., 4:1 Hexane:Ethyl Acetate) to track the disappearance of the starting material.

  • Optimal Duration: The reaction is typically complete within 2-4 hours.

  • Prolonged Reaction: Extending the reaction time unnecessarily after the starting material has been consumed can lead to product degradation and the formation of byproducts, thus lowering the isolated yield.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active PPA (absorbed moisture).2. Reaction temperature too low.3. Insufficient quantity of PPA.1. Use fresh, anhydrous PPA.2. Increase temperature to 90-100°C.3. Increase the PPA to starting material ratio (e.g., 12:1 w/w).
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup (emulsions).3. Degradation due to excessive heat or time.1. Monitor reaction by TLC to ensure completion.2. During extraction, add brine to help break emulsions.3. Adhere to recommended temperature and time; do not overheat.
Dark, Tarry Crude Product 1. Reaction temperature was too high.2. Reaction time was excessively long.1. Maintain strict temperature control (90-100°C).2. Stop the reaction as soon as the starting material is consumed (per TLC).

Part 4: Product Characterization & Validation

The identity and purity of the synthesized 2-(4-methoxyphenyl)-1-indanone should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm.

    • Aromatic Protons: Multiplets in the range of δ 7.20-7.80 ppm.

    • Aromatic Protons (Anisole Ring): Doublets around δ 6.80-7.20 ppm.

    • Methine Proton (CH at C2): A triplet or doublet of doublets around δ 3.5-4.0 ppm.

    • Methoxy Protons (OCH₃): A sharp singlet around δ 3.80 ppm.

    • Methylene Protons (CH₂ at C3): Diastereotopic protons appearing as a multiplet or two separate signals around δ 2.8-3.4 ppm.

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

    • Carbonyl Carbon (C=O): δ ~205 ppm.

    • Aromatic Carbons: δ 114-160 ppm.

    • Methoxy Carbon (OCH₃): δ ~55 ppm.

    • Methine Carbon (C2): δ ~50 ppm.

    • Methylene Carbon (C3): δ ~35 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ketone): Strong absorption band around 1710-1725 cm⁻¹.

    • C-O Stretch (Ether): Strong absorption band around 1250 cm⁻¹.

    • Aromatic C-H Stretch: Bands around 3000-3100 cm⁻¹.

Part 5: Safety Precautions

Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): PPA is a corrosive substance that can cause severe skin and eye burns.[10][11] Handle it with extreme care in a well-ventilated fume hood. The reaction of PPA with water is highly exothermic; always add the PPA mixture to ice/water slowly, never the other way around.[4][12]

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction procedures.

Part 6: References

  • Organic Syntheses Procedure. α-TETRALONE.

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

  • ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.

  • Benchchem. The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide.

  • ResearchGate. (2017). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃.

  • Carlo Erba Reagents. (2021). Polyphosphoric acid - Safety Data Sheet.

  • Benchchem. How to optimize Friedel-Crafts acylation reaction conditions.

  • Organic Chemistry Portal. Indanone synthesis.

  • MDPI. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones.

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis.

  • National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity.

  • National Center for Biotechnology Information. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Polyphosphoric Acid.

  • Organic Chemistry Portal. (2023). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives.

  • Cole-Parmer. (2005). Material Safety Data Sheet - Polyphosphoric acid.

  • Roskilde University Research Portal. (2015). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction.

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.

  • PubChem. 1-Indanone | C9H8O.

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.

  • Innophos. (2020). SAFETY DATA SHEET - POLYPHOSPHORIC ACID 105%-108%.

  • MDPI. (2024). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide.

  • Amazon AWS. General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer.

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction.

  • Stark Pavement Corp. Polyphosphoric Acid 105-115 - Safety Data Sheet.

  • RSC Publishing. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.

  • Benchchem. Comparative ¹H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

  • Benchchem. Optimizing reaction conditions for Friedel-Crafts acylation of toluene.

  • ResearchGate. (2018). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF.

Sources

Application

solvent selection for 2-(4-Methoxyphenyl)-1-indanone reaction

An in-depth technical guide for the synthesis of 2-(4-methoxyphenyl)-1-indanone, focusing on the mechanistic causality of solvent selection in palladium-catalyzed α -arylation. Executive Summary The synthesis of 2-(4-met...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the synthesis of 2-(4-methoxyphenyl)-1-indanone, focusing on the mechanistic causality of solvent selection in palladium-catalyzed α -arylation.

Executive Summary

The synthesis of 2-(4-methoxyphenyl)-1-indanone is a critical transformation in the development of biologically active natural products (such as Paucifloral F) and pharmaceutical scaffolds[1]. The most direct and atom-economical route to this structural motif is the palladium-catalyzed α -arylation of 1-indanone with 1-bromo-4-methoxybenzene[1]. While catalyst and ligand selection (e.g., Pd/DtBPF or Pd/tBu-XPhos) are heavily emphasized in literature, the choice of solvent is often the hidden variable that dictates reaction success[2][3]. This application note dissects the causality behind solvent selection, providing a self-validating protocol optimized for yield, scalability, and the suppression of side reactions.

Mechanistic Principles: Why Solvent Dictates Reaction Fate

The palladium-catalyzed α -arylation of ketones proceeds through a well-established catalytic cycle: oxidative addition of the aryl halide to Pd(0), transmetalation of the alkali metal enolate to the Pd(II) intermediate, and subsequent reductive elimination to forge the C(sp2)–C(sp3) bond[2][3].

In the specific case of 1-indanone, the substrate is highly prone to base-catalyzed aldol self-condensation[2]. The solvent must simultaneously satisfy three conflicting mechanistic demands:

  • Base Solvation & Enolization Kinetics: The solvent must fully dissolve strong bases like KHMDS or KOtBu to ensure rapid, quantitative deprotonation of 1-indanone at room temperature[1]. Slow enolization leaves unreacted ketone in the presence of the formed enolate, triggering aldol condensation.

  • Thermal Activation Window: The reductive elimination step to form a sterically hindered α -aryl ketone requires elevated temperatures (80 °C – 110 °C)[2][3]. Low-boiling solvents fail to overcome this activation barrier.

  • Catalyst Stabilization: The solvent must weakly coordinate to the coordinatively unsaturated Pd(0) species to prevent catalyst aggregation (precipitation as palladium black) without outcompeting the substrate or ligand[2].

Mechanism A Pd(0) Catalyst Activation B Oxidative Addition (4-Bromoanisole) A->B D Transmetalation (Solvent Dependent) B->D C Enolate Formation (KHMDS + 1-Indanone) C->D Rapid in Dioxane E Reductive Elimination (Product Formation) D->E E->A Regenerate Pd(0)

Catalytic cycle of Pd-catalyzed α-arylation highlighting solvent-dependent transmetalation.

The Solvent Causality Matrix

Based on empirical data and mechanistic requirements, 1,4-Dioxane emerges as the optimal solvent for the α -arylation of 1-indanone[1][2].

While Toluene is a standard non-polar solvent for Buchwald-Hartwig type couplings, its inability to effectively solvate alkali metal cations (K+, Na+) slows down the transmetalation step. Tetrahydrofuran (THF) provides excellent base solubility but is limited by its 66 °C boiling point, leading to stalled reactions at the Pd(II) intermediate stage. Polar aprotic solvents like DMF promote rapid base degradation and exacerbate the aldol condensation pathway.

SolventBoiling PointBase Solvation (KHMDS)Aldol Byproduct RiskReaction CompletionOverall Suitability
1,4-Dioxane 101 °CExcellentLowComplete (>80% yield)Optimal
Toluene 110 °CModerateMediumModerateAcceptable
THF 66 °CExcellentLowIncomplete (Stalls)Poor
DMF 153 °CPoor (Degrades base)HighLowNot Recommended

Optimized Protocol: Synthesis of 2-(4-Methoxyphenyl)-1-indanone

This protocol utilizes 1,4-dioxane to facilitate rapid enolization and support the high temperatures required for reductive elimination[1]. The system is self-validating; visual cues are provided to confirm the success of each mechanistic step.

Reagents Required:

  • 1-Indanone (1.0 equiv, 0.5 mmol)

  • 1-Bromo-4-methoxybenzene (3.0 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.1 equiv Pd, 0.05 mmol)

  • DtBPF (1,1'-bis(di-tert-butylphosphino)ferrocene) (0.05 equiv, 0.025 mmol)

  • KHMDS (0.5 M in toluene, 2.2 equiv, 1.1 mmol)

  • Anhydrous 1,4-Dioxane (1.0 mL, degassed)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox/Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd2(dba)3 and DtBPF. Add 1.0 mL of anhydrous, degassed 1,4-dioxane.

    • Validation Checkpoint: The solution should transition from a deep purple/red (Pd2(dba)3) to an orange/yellow hue within 5 minutes, indicating the successful formation of the active Pd(0)-DtBPF complex.

  • Base Addition & Enolization: Add KHMDS solution to the vial. Purge the system with nitrogen and stir at room temperature for 10 minutes.

    • Causality: Pre-stirring the base with the catalyst ensures the environment is fully basic and the catalyst is active before the sensitive ketone is introduced[1].

  • Substrate Introduction: Add 1-indanone to the reaction mixture, immediately followed by 1-bromo-4-methoxybenzene.

    • Causality: Adding the ketone into the highly soluble KHMDS/Dioxane mixture ensures instantaneous enolization, kinetically outcompeting the bimolecular aldol condensation pathway[1][2].

  • Cross-Coupling: Seal the vial and elevate the temperature to 80 °C. Stir vigorously for 5 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The 1-indanone spot (Rf ~0.4) should disappear, replaced by a new UV-active spot for 2-(4-methoxyphenyl)-1-indanone (Rf ~0.5).

  • Workup & Isolation: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Catalyst Prep Pd2(dba)3 + DtBPF in Dioxane Step2 2. Base Addition Add KHMDS, stir 10 min (RT) Step1->Step2 Step3 3. Substrate Addition 1-Indanone + 4-Bromoanisole Step2->Step3 Step4 4. Cross-Coupling Heat to 80°C for 5 hours Step3->Step4 Step5 5. Workup & Purification Quench, Extract, Column Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-(4-methoxyphenyl)-1-indanone.

Troubleshooting & Optimization Insights

  • Suppressing Diarylation: Indanones have two α -protons. Diarylation occurs if the mono-arylated product enolizes and undergoes a second coupling cycle. To suppress this, maintain a strict stoichiometric ratio (or use a slight excess of indanone) and avoid excessive reaction times. The steric bulk of the DtBPF ligand also inherently disfavors the formation of the highly congested quaternary diarylated center[1][3].

  • Preventing α -Hydroxylation: If the reaction is not strictly anaerobic, the enolate can react with ambient oxygen to form an α -hydroxy-1-indanone byproduct. Ensure 1,4-dioxane is thoroughly sparged with argon or nitrogen prior to use.

  • Base Selection: While NaOtBu is common in Buchwald-Hartwig aminations, KHMDS is preferred here. The hexamethyldisilazide anion is highly sterically hindered and non-nucleophilic, preventing unwanted attack on the ketone carbonyl, while the potassium counterion is perfectly solvated by 1,4-dioxane[1].

Sources

Method

Application Note: Advanced Methodologies for the One-Pot Synthesis of 2-Aryl-1-Indanones

Executive Summary The 2-aryl-1-indanone scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents, including selective estrogen receptor modulator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryl-1-indanone scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents, including selective estrogen receptor modulators (SERMs), donepezil analogs for Alzheimer's disease, and various antimicrobial compounds. Traditional multi-step syntheses of these scaffolds often suffer from poor atom economy, harsh Friedel-Crafts cyclization conditions, and low regioselectivity.

This application note details two highly efficient, field-proven one-pot methodologies for the synthesis of 2-aryl-1-indanones:

  • Rhodium-Catalyzed Intramolecular Hydroacylation: An atom-economical approach converting o-(2-arylvinyl)benzaldehydes directly into 2-aryl-1-indanones[1].

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A modular approach utilizing 2-bromo-1-indanone and arylboronic acids[2].

Designed for researchers and drug development professionals, this guide elucidates the causality behind catalyst and solvent selection, provides self-validating experimental protocols, and summarizes quantitative performance data to streamline process scale-up.

Mechanistic Rationale & Catalyst Selection

Route A: Rhodium-Catalyzed Intramolecular Hydroacylation

The intramolecular hydroacylation of 1,2-disubstituted alkenes has historically been challenging due to severe steric hindrance at the 2-position and competitive side reactions, such as decarbonylation of the aldehyde intermediate[1].

Causality of the Catalytic System: To overcome these barriers, an activated diphosphine-Rhodium(I) complex is employed. The bidentate diphosphine ligand (e.g., dppe or BINAP for asymmetric variants) enforces a rigid coordination geometry that accelerates the oxidative addition of the aldehyde C-H bond while suppressing the undesired decarbonylation pathway. Furthermore, conducting the reaction in a selected dihalogenated solvent (such as 1,2-dichloroethane) is critical; the solvent's slight polarity and non-coordinating nature stabilize the highly active cationic Rh(III) intermediate, facilitating the hydrometalation step across the sterically hindered 1,2-disubstituted alkene[1].

RhCatalyticCycle Cat [Rh(I)] Active Catalyst (Cationic Diphosphine Complex) OxAdd Acyl-Rh(III)-Hydride (Oxidative Addition) Cat->OxAdd + Substrate Substrate o-(2-arylvinyl)benzaldehyde (Substrate) Substrate->OxAdd HydroMet Rhodacycle Intermediate (Hydrometalation) OxAdd->HydroMet Alkene Insertion Product 2-Aryl-1-indanone (Reductive Elimination) HydroMet->Product Reductive Elimination Product->Cat - Product

Caption: Catalytic cycle of Rh-mediated intramolecular hydroacylation to form 2-aryl-1-indanones.

Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For drug development professionals requiring rapid library generation, the Suzuki-Miyaura reaction of 2-bromo-1-indanone represents a critical, modular step[2].

Causality of the Catalytic System: The choice of catalyst is paramount. While simple Pd(PPh₃)₄ is effective, catalysts with bidentate ligands like Pd(dppf)Cl₂ often minimize dehalogenation side reactions. The reaction utilizes a biphasic solvent system (e.g., Toluene/EtOH/H₂O) and a mild base (K₂CO₃). The base serves a dual purpose: it neutralizes the hydrobromic acid byproduct and coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step onto the Pd(II) center[2].

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational parameters and quantitative outcomes of both methodologies, enabling scientists to select the optimal route based on precursor availability and scale.

ParameterRoute A: Rh-Catalyzed HydroacylationRoute B: Pd-Catalyzed Suzuki Coupling
Starting Material o-(2-arylvinyl)benzaldehydes2-Bromo-1-indanone + Arylboronic acid
Catalyst [Rh(cod)Cl]₂ + Diphosphine ligandPd(PPh₃)₄ or Pd(dppf)Cl₂
Optimal Solvent 1,2-Dichloroethane (DCE)[1]Toluene / Ethanol / H₂O (Biphasic)
Temperature / Time 80 °C / 12–24 hours90 °C / 4–8 hours
Typical Yields 75% – 95%[1]80% – 98%[2]
Atom Economy 100% (Isomerization)Moderate (Generates borate/bromide waste)
Primary Advantage No pre-functionalization of halides requiredHighly modular for combinatorial libraries

Experimental Protocols (Self-Validating)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific checkpoints (colorimetric, chromatographic, and spectroscopic) to verify reaction progress before proceeding to the next step.

Workflow Start Substrate & Catalyst Preparation (Inert) Reaction One-Pot Reaction (Thermal Activation) Start->Reaction Quench Quenching & Extraction (Aqueous Workup) Reaction->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify Validate Product Validation (NMR, MS) Purify->Validate

Caption: Self-validating experimental workflow for the one-pot synthesis of 2-aryl-1-indanones.

Protocol A: One-Pot Rh-Catalyzed Hydroacylation

Reagents: o-(2-arylvinyl)benzaldehyde (1.0 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 5 mol% Rh), dppe or chiral diphosphine (0.055 mmol), AgBF₄ (0.05 mmol, to generate the active cationic species), anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

Step-by-Step Procedure:

  • Catalyst Activation (Glovebox Recommended): In an oven-dried Schlenk tube under an argon atmosphere, combine[Rh(cod)Cl]₂, the diphosphine ligand, and AgBF₄. Add 2.0 mL of anhydrous DCE.

    • Validation Checkpoint 1: Stir for 15 minutes at room temperature. The precipitation of AgCl (white solid) and a color shift to deep orange/red confirms the successful generation of the active cationic Rh(I) complex.

  • Substrate Addition: Dissolve the o-(2-arylvinyl)benzaldehyde in 3.0 mL of DCE and transfer it dropwise to the active catalyst suspension.

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 12–24 hours[1].

    • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (UV-active, stains dark with 2,4-DNP due to the aldehyde) should disappear, replaced by a new UV-active spot with a lower Rf value (indanone).

  • Quenching & Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove precipitated silver salts and spent catalyst. Wash the pad with dichloromethane (3 × 10 mL). Concentrate the filtrate in vacuo.

  • Purification & Spectroscopic Validation: Purify the crude residue via silica gel flash chromatography.

    • Validation Checkpoint 3 (¹H NMR): Confirm product formation by the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of characteristic 1-indanone signals: a multiplet for the C3-H₂ protons (~3.0–3.5 ppm) and a distinct doublet of doublets for the C2-H proton (~3.8 ppm).

Protocol B: One-Pot Pd-Catalyzed Suzuki-Miyaura Coupling

Reagents: 2-Bromo-1-indanone (1.0 mmol)[2], Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), K₂CO₃ (2.5 mmol), Toluene (4.0 mL), Ethanol (1.0 mL), Degassed H₂O (1.0 mL).

Step-by-Step Procedure:

  • System Degassing: In a round-bottom flask, dissolve 2-bromo-1-indanone and the arylboronic acid in the Toluene/EtOH mixture. Sparge the solution with argon gas for 10 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst degradation.

  • Catalyst & Base Introduction: Add Pd(PPh₃)₄ followed by the aqueous K₂CO₃ solution.

    • Rationale: Adding the base as an aqueous solution creates a biphasic system that dissolves the inorganic salts while keeping the organic substrates in the organic phase, facilitating smooth transmetalation at the phase boundary.

  • Cross-Coupling: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–8 hours.

    • Validation Checkpoint 1: The reaction mixture typically transitions from pale yellow to a darker amber. TLC monitoring (Hexane/EtOAc 5:1) will show the consumption of the brominated starting material.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and separate the layers. Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash chromatography.

    • Validation Checkpoint 2 (LC-MS / NMR): Confirm the exact mass via LC-MS. In ¹H NMR, verify the absence of the downfield C2-H proton characteristic of the bromo-indanone (~4.5 ppm) and the presence of the new aromatic protons corresponding to the coupled aryl group.

References

  • Wanbin's Lab / Yuan, J., Liu, C., Chen, Y., Zhang, Z., Yan, D., & Zhang, W. (2019). Rhodium-Catalyzed Intramolecular Hydroacylation of 1,2-Disubstituted Alkenes for the Synthesis of 2-Substituted Indanones. Tetrahedron, 75, 269-277. Shanghai Jiao Tong University.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for Suzuki Reactions with 2-Bromo-1-indanone. BenchChem.
  • Ramesh, G., et al. (2021). Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives via In Situ Formed Acetal-Facilitated Nucleophilic Addition and 4π-Electron-5-Carbon Electrocyclization Sequence. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Nazarov cyclization for indanones

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the Nazarov cyclization of aryl vinyl ketones to form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the Nazarov cyclization of aryl vinyl ketones to form 1-indanones.

While the Nazarov cyclization is a powerful 4π conrotatory electrocyclic reaction, it is notoriously sensitive to substrate electronics, steric hindrance, and solvent effects. Failure modes typically manifest as incomplete conversion, polymerization, or poor regioselectivity during the final elimination step. This guide is designed to troubleshoot these specific issues by addressing the underlying thermodynamics and kinetics of the pentadienyl cation intermediate.

Mechanistic Overview

Understanding the exact point of failure requires visualizing the reaction pathway. The cyclization relies on the generation and stability of a highly reactive pentadienyl cation.

NazarovMechanism Dienone Aryl Vinyl Ketone (Cross-Conjugated) Activation Acid Activation (LUMO Lowering) Dienone->Activation Pentadienyl Pentadienyl Cation (4π System) Activation->Pentadienyl Electrocyclization Conrotatory 4π Electrocyclization Pentadienyl->Electrocyclization Oxyallyl Oxyallyl Cation Intermediate Electrocyclization->Oxyallyl Elimination Proton Elimination / Tautomerization Oxyallyl->Elimination Indanone Substituted 1-Indanone (Target Scaffold) Elimination->Indanone

Mechanistic pathway of the Nazarov cyclization for 1-indanone synthesis.

Frequently Asked Questions & Troubleshooting

Q: My unsubstituted aryl vinyl ketone yields a complex mixture with less than 20% of the desired indanone. How can I improve this? A: Unsubstituted substrates often face an insurmountable activation barrier for the electrocyclization step, leading to competitive side reactions such as polymerization or hydration. The Causality: The transition state energy is too high. The Solution: "Polarize" your substrate. By installing an electron-donating group (EDG, e.g., -OMe) on the aryl ring and an electron-withdrawing group (EWG, e.g., -CO₂Me) on the vinyl moiety, you create a push-pull electronic system. This dramatically lowers the LUMO of the transition state, localizes the cationic charge, and accelerates the cyclization, often boosting yields from <20% to >80%.

Q: I am using standard Lewis acids (like AlCl₃) in dichloromethane, but my conversion stalls at 50%. What catalyst/solvent system should I switch to? A: Stalled conversions usually indicate product inhibition (the indanone product coordinates to the Lewis acid more strongly than the starting material) or that the solvent is insufficiently polar to stabilize the transition state[1]. The Causality: Standard halogenated solvents cannot adequately stabilize the highly charged oxyallyl cation intermediate without nucleophilic trapping. The Solution: Transition to a superacid/fluorinated solvent system. Using Trifluoromethanesulfonic acid (TfOH) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is highly effective[2]. HFIP possesses immense ionizing power to stabilize the carbocation but is extremely non-nucleophilic. Alternatively, for one-pot cascade reactions from alkynes and aldehydes, a catalytic SbF₅/EtOH system provides excellent turnover and complete trans-selectivity[3].

Q: Can I achieve an enantioselective Nazarov cyclization to form chiral indanones? A: Yes, though it requires precise cooperative catalysis. The challenge with simple enones is the lack of multiple coordinating groups for a chiral Lewis acid to bind to rigidly. The Solution: Utilize a dual-catalyst system comprising an achiral Lewis acid (like ZnCl₂ or FeCl₃) and a chiral Brønsted acid (such as a chiral spiro phosphoric acid, SPA). The Lewis acid initiates the formation of the pentadienyl cation, while the chiral SPA acts as a proton transfer shuttle during the final elimination/tautomerization step, dictating the stereochemistry with enantiomeric ratios up to 95:5[4].

Quantitative Catalyst Comparison

When optimizing your reaction, reference this benchmark data to select the appropriate catalytic system for your specific substrate profile.

Catalyst SystemSolventTemp (°C)Substrate ProfileTypical YieldRef
TfOH (3.0–5.0 eq)HFIP80Lignin-derived aryl vinyl ketones59–88%[2]
SbF₅ (cat) + EtOHDCE25Phenylalkynes + Aldehydes70–90%[3]
Cu(OTf)₂ (10 mol%)DCE80α-Carbomethoxy divinyl ketones75–85%[5]
ZnCl₂ + Chiral SPA DCE40Indole enones80–95%[4]
AlCl₃ (stoichiometric)DCM251,4-enediones / β-ketoestersUp to 99%[1]

Diagnostic Workflow

Use the following logic tree to diagnose and correct failing reactions in real-time.

Troubleshooting Issue Low Indanone Yield Check1 Is starting material fully consumed? Issue->Check1 No No (Low Conversion) Check1->No Yes Yes (Side Products) Check1->Yes Action1 Increase Acid Strength (Switch to TfOH/HFIP) No->Action1 Action2 Polarize Substrate (Add EDG/EWG) No->Action2 Action3 Lower Temp or Change Solvent Yes->Action3

Troubleshooting logic tree for optimizing Nazarov cyclization yields.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Superacid-Mediated Cyclization (TfOH in HFIP)

Best for: Electron-rich or unactivated aryl vinyl ketones requiring high ionizing power[2].

  • Preparation: In an oven-dried microwave vial under argon, dissolve the aryl vinyl ketone (1.0 equiv) in anhydrous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.

    • Causality Note: HFIP is critical here; its high ionizing power stabilizes the carbocation intermediate, while its low nucleophilicity prevents solvent trapping.

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 3.0 to 5.0 equiv) dropwise at 0 °C. Seal the tube tightly.

  • Cyclization: Heat the mixture at 80 °C for 1 hour.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the UV-active enone spot indicates successful electrocyclization. If the starting material persists, add an additional 1.0 equiv of TfOH.

  • Quench & Workup: Cool the reaction to room temperature. Critically , quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases and the aqueous layer reaches pH ~7-8.

    • Validation Check: Test the aqueous layer with pH paper. Failure to fully neutralize the superacid before extraction will lead to rapid decomposition and ring-opening of the indanone product during rotary evaporation.

  • Isolation: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SbF₅-Catalyzed Cascade (Alkyne + Aldehyde → Indanone)

Best for: One-pot synthesis avoiding the pre-isolation of unstable enones[3].

  • Setup: To a Schlenk flask under an inert argon atmosphere, add the aldehyde (1.0 equiv), phenylalkyne (1.2 equiv), and anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Initiation: Introduce ethanol (EtOH, 1.0 equiv) as an additive, followed by a catalytic amount of SbF₅ (10-20 mol%).

    • Causality Note: Pure SbF₅ is too harsh and will polymerize the alkyne. EtOH forms a protic complex (SbF₅·EtOH) that selectively activates the aldehyde for the initial alkyne-carbonyl metathesis, cleanly generating the necessary enone intermediate in situ[3].

  • Reaction: Stir at room temperature for 2–4 hours. The reaction proceeds seamlessly from metathesis into the Nazarov cyclization.

    • Validation Check: An aliquot analyzed by crude NMR or GC-MS should show no terminal alkyne remaining.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash column chromatography to isolate the exclusively trans-substituted indanone.

References

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. 2

  • Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Chemistry Portal / Org. Lett.3

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. 6

  • Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids. PMC (NIH).4

  • Polarizing the Nazarov Cyclization: Efficient Catalysis under Mild Conditions. ResearchGate. 5

Sources

Optimization

Technical Support Center: Optimizing Lewis Acid Catalysts for Indanone Formation

Welcome to the Technical Support Center for Indanone Synthesis. The 1-indanone core is a privileged structural motif in medicinal chemistry, forming the critical backbone of therapeutics ranging from the Alzheimer's drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indanone Synthesis. The 1-indanone core is a privileged structural motif in medicinal chemistry, forming the critical backbone of therapeutics ranging from the Alzheimer's drug donepezil to the diuretic indacrinone[1][2].

Constructing this bicyclic system typically relies on Lewis acid (LA) catalyzed cyclizations—most notably the Nazarov electrocyclization of divinyl ketones and the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids[1][3]. However, optimizing these reactions requires precise control over catalyst hardness, moisture tolerance, and substrate electronic effects. This guide provides actionable troubleshooting steps, mechanistic insights, and self-validating protocols to ensure your synthesis succeeds.

Mechanistic Pathways & Diagnostic Workflow

Understanding the fundamental divergence between the two primary indanone-forming pathways is critical for selecting the correct Lewis acid. The Nazarov cyclization is a 4π conrotatory electrocyclization of a pentadienyl cation, whereas the Friedel-Crafts pathway relies on an electrophilic aromatic substitution via an acylium ion[2][3].

Mechanism Substrate Precursor Substrate LA Lewis Acid (M+) Binding Substrate->LA PathA Nazarov Cyclization LA->PathA Divinyl Ketone PathB Friedel-Crafts Acylation LA->PathB Arylpropanoic Acid Oxyallyl Oxyallyl Cation PathA->Oxyallyl 4π Electrocyclization Acylium Acylium Ion PathB->Acylium Electrophilic Attack Product Indanone Scaffold Oxyallyl->Product Deprotonation Acylium->Product Ring Closure

Caption: Mechanistic divergence of Lewis acid-catalyzed Nazarov and Friedel-Crafts cyclizations.

When a reaction fails, identifying whether the issue stems from catalyst deactivation, substrate instability, or poor regiocontrol will dictate your next steps.

Diagnostic Start Reaction Failure Analysis Q1 Low Yield / No Conversion? Start->Q1 Q2 Side Reactions / Tars? Start->Q2 LowConv Check Catalyst Inhibition Q1->LowConv Yes SideProd Check Substrate Stability Q2->SideProd Yes Sol1 Use Sc(OTf)3 or Bi(OTf)3 LowConv->Sol1 Product Trapping Sol2 Lower Temp / Use FeCl3 SideProd->Sol2 Polymerization

Caption: Diagnostic workflow for troubleshooting Lewis acid-catalyzed indanone synthesis.

Frequently Asked Questions (FAQs): Catalyst Selection

Q: Why does my AlCl₃-catalyzed Friedel-Crafts acylation require stoichiometric amounts of catalyst, and how can I make it catalytic? A: Aluminum chloride (AlCl₃) is a "hard" Lewis acid that irreversibly coordinates to the basic carbonyl oxygen of the newly formed 1-indanone product[1]. This traps the catalyst, preventing turnover. Causality & Solution: To achieve true catalytic turnover, switch to lanthanide or post-transition metal triflates like Sc(OTf)₃ or Bi(OTf)₃[4]. These metals possess larger ionic radii, which lowers their coordination energy with the product's carbonyl oxygen, allowing for rapid ligand exchange and preventing product inhibition.

Q: How do I control regioselectivity in the Nazarov cyclization of unsymmetrical divinyl ketones? A: Regioselectivity is governed by the relative stability of the intermediate oxyallyl cation and the subsequent direction of deprotonation[2]. Causality & Solution: You must bias the carbocation stability. We recommend utilizing the Denmark approach (incorporating a β-trialkylsilyl group to direct elimination via the β-silicon effect) or employing Cu(OTf)₂ with substrates bearing auxiliary coordinating groups (like amides or esters). Cu(II) forms a bidentate complex that locks the conformation, dictating a highly stereoselective conrotatory closure[2][5].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Incomplete Conversion in Propionic Acid Cyclizations
  • Symptom: Starting material remains unreacted even after prolonged heating.

  • Root Cause: Direct dehydrative cyclization of free 3-arylpropanoic acids is thermodynamically challenging because the Lewis acid fails to adequately generate the highly electrophilic acylium ion intermediate[3].

  • Actionable Fix: Pre-activate the carboxylic acid. Convert it to an acyl chloride or a geminal diacetate first. Alternatively, if a one-pot "green" synthesis is required, utilize a superacid/Lewis acid combination such as Tb(OTf)₃ under microwave irradiation, which provides the necessary activation energy without decomposing the substrate[6][7].

Issue 2: Black Tar Formation (Polymerization)
  • Symptom: The reaction mixture turns opaque black, and NMR shows broad, undefined polymeric peaks.

  • Root Cause: Overly harsh Lewis acids (e.g., pure TiCl₄ or AlCl₃ at elevated temperatures) trigger competitive olefin polymerization or non-specific substrate decomposition before cyclization can occur.

  • Actionable Fix: Attenuate the catalyst's Lewis acidity. Switch to milder promoters like FeCl₃ (4–6 mol%) or NbCl₅ (10–20 mol%) and run the reaction at room temperature[7][8].

Quantitative Catalyst Comparison

Use this matrix to select the optimal Lewis acid based on your substrate's sensitivity and your operational constraints.

Catalyst SystemPrimary Reaction PathwayTypical LoadingMoisture ToleranceProduct Inhibition RiskRef
AlCl₃ Friedel-Crafts Acylation>100 mol%PoorHigh[1]
Sc(OTf)₃ Friedel-Crafts / Nazarov5–10 mol%ExcellentLow[4]
Cu(OTf)₂ Nazarov Cyclization2–5 mol%GoodLow[5]
FeCl₃ Friedel-Crafts (Diacetates)4–6 mol%ModerateModerate[7]
NbCl₅ Friedel-Crafts Acylation10–20 mol%PoorModerate[8]
Tb(OTf)₃ Friedel-Crafts (Microwave)5–10 mol%GoodLow[6]

Standardized Experimental Protocols

Protocol A: Catalytic Intramolecular Friedel-Crafts Acylation using Sc(OTf)₃

This protocol is ideal for substrates sensitive to harsh acidic conditions and avoids the need for stoichiometric aluminum waste[4].

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the 3-arylpropanoic acid derivative (1.0 mmol) in anhydrous dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 5 mol%).

    • Causality: While Sc(OTf)₃ is moisture-tolerant, starting with anhydrous conditions prevents competitive binding of water to the Lewis acidic center during the critical initial activation of the carbonyl group.

  • Activation & Cyclization: Heat the mixture to 80 °C.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). The reaction relies on acylium ion generation. The disappearance of the highly polar carboxylic acid streak and the appearance of a distinct, UV-active (254 nm), less polar ketone spot confirms successful ring closure.

  • Quench & Recovery: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 10 mL).

    • Causality: Sc(OTf)₃ partitions entirely into the aqueous layer. By removing the water in vacuo, the catalyst can be quantitatively recovered and reused, making this a highly sustainable protocol.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Cu(OTf)₂-Catalyzed Nazarov Cyclization

This protocol is optimized for the stereoselective synthesis of highly functionalized indanone precursors from divinyl ketones[1][5].

  • Preparation: Dissolve the substituted 1,4-pentadien-3-one (divinyl ketone) (1.0 mmol) in anhydrous DCE (5 mL) at room temperature.

  • Catalyst Addition: Add Cu(OTf)₂ (0.02 mmol, 2 mol%).

    • Causality: Cu(II) coordinates to the carbonyl oxygen (and any auxiliary esters/amides), lowering the LUMO of the dienone system. This specific coordination locks the substrate into the s-trans/s-trans conformation required to facilitate the 4π conrotatory electrocyclization[2][5].

  • Cyclization: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Step: A distinct color shift (often from pale blue to deep green/brown) indicates successful substrate-catalyst complexation. Track progress via ¹H NMR: the disappearance of the conjugated dienone olefinic signals (typically 6.0–7.5 ppm) and the emergence of aliphatic cyclopentenone/indanone signals (2.5–3.5 ppm) confirms cyclization.

  • Workup: Filter the crude mixture through a short pad of silica gel to remove the copper catalyst, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo to yield the functionalized indanone precursor.

Sources

Troubleshooting

resolving solubility issues of 2-(4-Methoxyphenyl)-1-indanone

Technical Support Center: Overcoming Solubility Barriers for 2-(4-Methoxyphenyl)-1-indanone Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter formulation and assay developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Barriers for 2-(4-Methoxyphenyl)-1-indanone

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter formulation and assay development challenges with rigid, lipophilic molecules. 2-(4-Methoxyphenyl)-1-indanone is a classic example of a compound that exhibits Biopharmaceutics Classification System (BCS) Class II characteristics: high permeability but notoriously poor aqueous solubility[1]. The rigid indanone core coupled with the hydrophobic methoxyphenyl moiety results in high crystal lattice energy and a strong thermodynamic aversion to aqueous media.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers. Rather than just providing a recipe, this guide explains the thermodynamic and kinetic causality behind each step so you can adapt these principles to your specific experimental constraints.

Phase 1: In Vitro Assay Preparation & Co-Solvency

Issue: Direct addition of 2-(4-Methoxyphenyl)-1-indanone to aqueous buffers results in immediate precipitation, leading to erratic assay readouts and artificially low apparent potency.

The Science (Causality): When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the solvent rapidly diffuses into the water phase. The localized drop in solvent capacity causes the lipophilic indanone molecules to rapidly nucleate and precipitate. To prevent this, we must manipulate the kinetic mixing rate and lower the interfacial tension of the buffer.

Protocol: Anti-Nucleation Co-Solvency Workflow Self-Validation Check: A successful preparation will remain optically clear at 600 nm (OD600 < 0.05) for at least 4 hours post-dilution, confirming the absence of colloidal aggregates.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM to 50 mM stock. Ensure complete dissolution by sonicating for 5 minutes at room temperature. (Causality: DMSO's high dielectric constant and aprotic nature effectively disrupt the strong crystal lattice energy of the indanone derivative).

  • Buffer Modification: Supplement your target aqueous buffer with a surfactant or carrier protein (e.g., 0.1% Tween-80 or 0.1% Bovine Serum Albumin). (Causality: These amphiphilic agents lower the interfacial tension of the aqueous phase and sterically hinder drug molecules from aggregating into crystal lattices upon introduction).

  • Kinetic Mixing: Place the modified buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Introduce the DMSO stock dropwise into the vortexing buffer. (Causality: Rapid mechanical dispersion prevents localized zones of high drug concentration, bypassing the critical nucleation threshold).

Phase 2: In Vivo Formulation via Cyclodextrin Complexation

Issue: Co-solvents like DMSO are toxic in vivo, and the compound requires purely aqueous solubilization for intravenous or oral dosing.

The Science (Causality): Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic methoxyphenyl and indanone rings can be thermodynamically driven into this cavity, forming a water-soluble inclusion complex[2]. However, scientists must be highly cautious with co-solvents during this process. While co-solvents aid initial dissolution, high concentrations of co-solvents lower the polarity of the aqueous medium, which actively decreases the hydrophobic driving force required for the drug to enter the CD cavity[3],[4].

Protocol: HP-β-CD Inclusion Complexation (Kneading Method) Self-Validation Check: Differential Scanning Calorimetry (DSC) of the final powder should show a complete disappearance of the drug's native melting endotherm, confirming molecular encapsulation rather than a mere physical mixture.

  • Molar Ratio Calculation: Weigh 2-(4-Methoxyphenyl)-1-indanone and HP-β-CD at a 1:2 molar ratio.

  • Wetting: Add a minimal volume of Ethanol/Water (50:50 v/v) to the HP-β-CD in a mortar to form a thick, homogenous paste.

  • Incorporation & Kneading: Add the drug powder to the paste. Knead vigorously for 45–60 minutes. (Causality: The mechanical shear force disrupts the drug's crystal lattice, while the transient co-solvent facilitates molecular mobility into the CD cavity).

  • Solvent Evaporation: Dry the paste under vacuum at 45°C for 24 hours. (Causality: Complete removal of ethanol is critical. Residual co-solvent exerts a destabilizing effect on the binary complex by competing for the CD cavity and altering the medium's dielectric constant).

  • Reconstitution: Pulverize the dried complex. It can now be readily dissolved in standard saline or PBS for in vivo administration.

Quantitative Data: Solubility Enhancement Matrix

The following table summarizes the expected performance of various solubilization strategies for indanone derivatives.

Solubilization StrategyExcipients UsedMechanism of ActionExpected Solubility IncreasePrimary Application
Co-Solvency DMSO, EthanolDisrupts crystal lattice; lowers medium polarity.100x - 500x (in stock)In vitro screening, stock solutions.
Micellar Solubilization Tween-80, Cremophor ELEncapsulates drug within surfactant micelles.10x - 50xIn vitro assays, topical formulations.
Inclusion Complexation HP-β-CD, SBE-β-CDMolecular encapsulation in a hydrophobic cavity[2].50x - 200xIn vivo (IV/PO), aqueous liquid formulations.
Lipid-Based (SMEDDS) Oils, Surfactants, Co-surfactantsForms oil-in-water microemulsions in the GI tract.100x - 300xIn vivo (Oral bioavailability enhancement).

Logical Troubleshooting Workflow

Use the following decision matrix to determine the optimal path for your specific experimental constraints.

TroubleshootingWorkflow Start Solubility Issue: 2-(4-Methoxyphenyl)-1-indanone Target Identify Target Application Start->Target InVitro In Vitro / Biochemical Target->InVitro Cellular Assays InVivo In Vivo / Preclinical Target->InVivo Animal Models Cosolvent Prepare DMSO Stock Dilute in Buffer InVitro->Cosolvent Cyclo HP-β-CD Complexation (Phase-Solubility Method) InVivo->Cyclo Aqueous IV/PO SMEDDS Lipid Formulation (SMEDDS) InVivo->SMEDDS High Lipid PO CheckPrecip Precipitation Observed? Cosolvent->CheckPrecip AddSurfactant Add 0.1% Tween-80 or BSA to Buffer CheckPrecip->AddSurfactant Yes Success Optimal Solubilization Achieved CheckPrecip->Success No AddSurfactant->Success Cyclo->Success SMEDDS->Success

Caption: Logical decision tree for resolving 2-(4-Methoxyphenyl)-1-indanone solubility challenges.

Frequently Asked Questions (FAQs)

Q: I am using ethanol as a co-solvent to help form the cyclodextrin complex, but my overall solubility is decreasing. Why? A: You are observing the destabilizing effect of ternary systems. While low concentrations of co-solvents can initially aid dissolution, they fundamentally alter the polarity of the aqueous medium[3]. By lowering the dielectric constant of the water, the co-solvent decreases the thermodynamic driving force that pushes the lipophilic 2-(4-Methoxyphenyl)-1-indanone into the cyclodextrin cavity[4]. Always evaporate the co-solvent entirely after complexation.

Q: Can I use heating to force the indanone into solution? A: Heating increases kinetic energy and will temporarily increase saturation solubility. However, 2-(4-Methoxyphenyl)-1-indanone has a rigid structure. Once the solution cools to room temperature or 37°C (physiological temperature), the system becomes supersaturated, leading to rapid thermodynamic collapse and crystallization. Heating must be paired with a stabilizing agent (like a polymer or surfactant) to maintain the supersaturated state.

Q: How do I know if my compound is truly dissolved or just forming a nano-suspension? A: Dynamic Light Scattering (DLS) is the gold standard. A true solution will not scatter light significantly. If you observe a polydispersity index (PDI) with distinct peaks in the 10-500 nm range, you have generated a colloidal nano-suspension, not a true solution. Alternatively, centrifuge the sample at 15,000 x g for 15 minutes; true solutions will not yield a pellet.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs Source: SciELO URL:[Link]

  • 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL:[Link]

Sources

Optimization

preventing isomerization during indanone synthesis

Technical Support Center: Indanone Synthesis Introduction: Navigating the Challenges of Isomerization in Indanone Synthesis Welcome to the technical support center for indanone synthesis. As a laboratory professional, yo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indanone Synthesis

Introduction: Navigating the Challenges of Isomerization in Indanone Synthesis

Welcome to the technical support center for indanone synthesis. As a laboratory professional, you understand that the intramolecular Friedel-Crafts acylation—the cornerstone of many indanone syntheses—is a powerful tool. However, it is not without its challenges. One of the most persistent and frustrating issues is the unintended isomerization of the final product, which can significantly complicate purification and reduce the yield of the desired regioisomer.

This guide is designed to provide you with expert insights and actionable troubleshooting strategies to minimize or eliminate isomerization during your experiments. We will delve into the mechanistic underpinnings of this side reaction, explore the critical process parameters that influence its occurrence, and offer validated protocols to ensure the regiochemical integrity of your indanone products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization during the synthesis of substituted indanones?

Isomerization in Friedel-Crafts-type indanone syntheses is most often a result of carbocation rearrangements. The reaction typically proceeds via an acylium ion intermediate that cyclizes onto an aromatic ring. In the presence of strong acids, particularly Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures, the indanone product itself can be protonated. This protonation, usually at the carbonyl oxygen, can lead to the formation of a carbocation intermediate. If the substituent pattern on the aromatic ring allows for a more stable carbocation to be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will occur, leading to a mixture of regioisomers.

Q2: How does my choice of acid catalyst impact the risk of isomerization?

The choice of acid catalyst is arguably the single most critical factor in controlling isomerization.

  • Strong Brønsted Acids (e.g., PPA, H₂SO₄): These are effective for cyclization but are also aggressive promoters of isomerization, especially at high temperatures (>80°C). They can readily protonate the indanone product, initiating the rearrangement cascade.

  • Lewis Acids (e.g., AlCl₃, TiCl₄): While strong promoters of Friedel-Crafts reactions, traditional Lewis acids can also encourage isomerization. Their effectiveness can be substrate-dependent, and they often require strictly anhydrous conditions.

  • Milder Acids (e.g., Eaton's Reagent, Amberlyst-15): These have emerged as superior alternatives for minimizing isomerization.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This superacidic medium is highly effective at promoting cyclization at or even below room temperature, conditions under which the product is less likely to undergo rearrangement.

    • Amberlyst-15: This solid-supported sulfonic acid resin is an excellent choice for promoting clean cyclizations. Its heterogeneous nature simplifies work-up (simple filtration) and often leads to higher yields of the desired, non-isomerized product due to milder reaction conditions.

Q3: Can the substituents on my starting material (phenylpropanoic acid derivative) influence isomerization?

Absolutely. The electronic nature and position of substituents on the aromatic ring play a crucial role.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains activate the ring towards electrophilic substitution. However, they also stabilize carbocation intermediates, which can make isomerization more favorable if a more stable carbocation can be formed. For example, in the synthesis of 5-methoxy-2-methyl-1-indanone, there's a risk of rearrangement to the 6-methoxy isomer.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens deactivate the ring, often requiring harsher reaction conditions (higher temperatures, stronger acids) for cyclization to occur. These harsher conditions, in turn, increase the likelihood of isomerization.

Troubleshooting Guide: Isomer Contamination Detected

You've run your reaction and the GC-MS or NMR analysis shows a mixture of indanone isomers. What do you do next? This guide provides a systematic approach to diagnosing and solving the problem.

Workflow for Troubleshooting Isomerization

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Re-optimization & Validation A Isomer Contamination Detected (e.g., via GC-MS, NMR) B Identify Reaction Conditions: - Acid Catalyst - Temperature - Reaction Time A->B C Was a strong Brønsted acid used (PPA, H₂SO₄) at T > 80°C? B->C D Switch to Milder Catalyst: - Eaton's Reagent - Amberlyst-15 C->D  Yes E Lower Reaction Temperature & Reduce Reaction Time C->E  No D->E G Run Small-Scale Test Reactions with New Conditions E->G F Consider alternative synthetic route (e.g., Nazarov cyclization) H Analyze Product Regioselectivity G->H I Problem Solved: Scale-Up Reaction H->I >98% Desired Isomer J Problem Persists H->J <98% Desired Isomer J->F

Caption: A decision-making workflow for troubleshooting isomer formation.

Detailed Troubleshooting Steps

Issue 1: My reaction with Polyphosphoric Acid (PPA) is producing a 50:50 mixture of the 5- and 6-substituted indanones.

  • Underlying Cause: This is a classic symptom of thermodynamic equilibration. At the high temperatures often required for PPA-mediated cyclizations, the reaction is likely reversible, and the product mixture settles at the most thermodynamically stable ratio of isomers, which may not be the kinetically favored (desired) one.

  • Solution 1 (Recommended): Change the Catalyst.

    • Switch to Eaton's Reagent: This allows for significantly lower reaction temperatures. The cyclization of 3-(m-methoxyphenyl)propanoic acid, for example, can proceed cleanly to 5-methoxy-1-indanone at room temperature using Eaton's reagent, with minimal formation of the 7-methoxy isomer.

    • Use a Solid Acid Catalyst: Employ Amberlyst-15 resin in a suitable solvent like toluene or chlorobenzene. The reaction can often be driven to completion under reflux, and the milder, localized acidity at the resin surface prevents widespread product isomerization in the bulk solution.

  • Solution 2: Optimize PPA Conditions (if catalyst change is not possible).

    • Lower the Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., start at 60-70°C instead of 100°C).

    • Monitor Closely: Take aliquots every 30 minutes and analyze by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed and before the isomer ratio begins to worsen. This aims to isolate the kinetic product before thermodynamic equilibration takes over.

Issue 2: The reaction is clean at low conversion but produces more isomers as it proceeds.

  • Underlying Cause: This indicates that the desired indanone is being formed first (kinetic product) but is then isomerizing under the reaction conditions over time.

  • Solution: Reduce Reaction Time. The goal is to stop the reaction once the formation of the desired product is maximized and before significant isomerization occurs. A time-course study is essential.

    • Experimental Protocol: Set up the reaction as usual. Every 15-20 minutes, withdraw a small aliquot, quench it immediately in ice-water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the ratio of starting material, desired product, and isomer. Plot the concentration of each species versus time to find the optimal reaction duration.

Data Summary: Catalyst Performance in Indanone Synthesis
CatalystTypical TemperatureIsomerization RiskWork-up ProcedureKey Advantage
Polyphosphoric Acid (PPA)80-120°CHighDifficult (viscous, hydrolytic)Low cost, traditional
Sulfuric Acid (H₂SO₄)50-100°CVery HighAqueous quench and neutralizationVery low cost
Aluminum Chloride (AlCl₃)0-80°CModerate to HighCareful quench requiredHigh reactivity
Eaton's Reagent 25-50°C Very Low Aqueous quenchExcellent for sensitive substrates
Amberlyst-15 80-110°C (Reflux) Low Simple filtration Reusable, easy work-up

Validated Experimental Protocol: Synthesis of 5-Methoxy-1-Indanone using Amberlyst-15

This protocol provides a method designed to suppress isomerization through the use of a solid acid catalyst.

Mechanism Overview

G Start 3-(m-methoxyphenyl) propanoic acid Intermediate Acylium Ion Intermediate (Resin-Bound) Start->Intermediate Amberlyst-15 Toluene, Reflux Product 5-Methoxy-1-indanone (Desired Product) Intermediate->Product Intramolecular Friedel-Crafts (Kinetic Path) Branch Product->Branch H⁺ (excess) High Temp Long Time Isomer 7-Methoxy-1-indanone (Isomer) Branch->Isomer Isomerization (Thermodynamic Path) AVOID!

Troubleshooting

controlling temperature in microwave-assisted indanone synthesis

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of microwave-assisted organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of microwave-assisted organic synthesis (MAOS) for 1-indanone derivatives.

Transitioning from conventional convective heating to dielectric heating introduces an "inverted temperature gradient." Because microwaves heat the reaction mixture directly via dipolar polarization and ionic conduction, the internal solution is hotter than the vessel walls[1][2]. Mastering this dynamic is the key to preventing thermal runaway, avoiding product decomposition, and achieving the rapid reaction rates MAOS is known for.

Diagnostic Workflow: Temperature Anomalies

Use the following logic tree to diagnose and resolve temperature control failures during your microwave-assisted cyclization runs.

G Start Temperature Anomaly Detected Sensor Verify Sensor Type Start->Sensor IR IR Sensor (External) Sensor->IR External FO Fiber Optic (Internal) Sensor->FO Internal Calibrate Switch to FO / Calibrate IR->Calibrate Inaccurate bulk temp Solvent Check Solvent tan δ FO->Solvent Temp verified Calibrate->Solvent LowTan Low tan δ (< 0.1) Solvent->LowTan HighTan High tan δ (> 0.5) Solvent->HighTan AddSusceptor Add Passive Heating Element LowTan->AddSusceptor Poor coupling AdjustPower Reduce Wattage / Active Cooling HighTan->AdjustPower Thermal runaway

Caption: Diagnostic workflow for temperature control issues in microwave-assisted synthesis.

Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts acylation to form 1-indanone shows significant decomposition and tar formation, even though the microwave is set to 80 °C. Why is this happening? A: You are experiencing localized superheating and thermal runaway. If your microwave reactor uses an external Infrared (IR) sensor, it measures the surface temperature of the thick borosilicate or quartz reaction vessel, not the internal liquid[3]. Because the reaction mixture heats the vessel walls (the reverse of conventional heating), the internal bulk temperature can be up to 40–60 °C higher than the IR reading, especially during exothermic Lewis acid-catalyzed reactions[2][3].

Q2: I am attempting a Nazarov cyclization of chalcones to indanones in a non-polar solvent (e.g., toluene), but the reaction won't reach the target temperature of 120 °C. A: Microwave heating efficiency relies entirely on the dielectric loss tangent (tan δ) of the solvent[4]. Non-polar solvents like toluene (tan δ = 0.040) lack the dipole moment necessary to align with the oscillating electromagnetic field, meaning they do not generate friction or heat efficiently[4].

  • The Fix: Switch to a solvent with a higher tan δ, or add a passive heating element (susceptor) like a silicon carbide (SiC) cylinder to the vessel[4]. Alternatively, doping the mixture with a highly polar ionic liquid or a small amount of polar co-solvent will facilitate rapid energy transfer without altering the fundamental reaction chemistry.

Q3: The sealed vessel overpressurizes and vents during the synthesis of 1-indanone using trifluoroacetic acid (TFA). How do I prevent this? A: TFA is highly volatile and acts as both solvent and catalyst in the Nazarov cyclization of chalcones to indanones[5]. Rapid microwave coupling causes a sudden spike in vapor pressure, exceeding the vessel's safety limits (typically 20-30 bar)[6].

  • The Fix: Program a temperature ramp time (e.g., 5-10 minutes) rather than applying maximum wattage instantly[7]. Setting the target temperature 50 °C above the boiling point in a sealed vessel requires gradual power application to maintain a safe pressure equilibrium[8].

Quantitative Data: Solvent Dielectric Properties & Microwave Parameters

To optimize your indanone synthesis, select a solvent that balances substrate solubility with microwave coupling efficiency. The Arrhenius equation dictates that a 10 °C increase in temperature generally doubles the reaction rate; sealed vessels allow us to safely exceed atmospheric boiling points[4].

SolventBoiling Point (°C)Max Sealed Vessel Temp (°C)Dielectric Loss Tangent (tan δ)Heating Efficiency
Dichloromethane (DCM)401800.042Low (Requires polar reagents/catalyst)
Ethanol782500.941Very High
Chlorobenzene1322500.101Medium
Trifluoroacetic Acid (TFA)72150> 0.500High (Prone to overpressurization)
Toluene1102500.040Low (Requires SiC susceptor)

Data synthesized from standard MAOS solvent profiles[4][8].

Validated Experimental Protocol: Microwave-Assisted Intramolecular Friedel-Crafts Acylation

This protocol outlines a self-validating system for the synthesis of 1-indanone derivatives from 3-arylpropionic acids. It utilizes precise temperature control to maximize yield and minimize auto-condensation by-products[9].

Objective: Synthesis of 1-indanone via Brønsted acid-catalyzed cyclization.

Materials:

  • 3-arylpropionic acid (0.5 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 3.0 eq)

  • Anhydrous Dichloromethane (DCM, 2.0 mL)

Step-by-Step Methodology:

  • Preparation (Cold Addition): In a microwave-transparent 10 mL glass vial equipped with a magnetic stir bar, dissolve the 3-arylpropionic acid (0.5 mmol) in 2.0 mL of anhydrous DCM. Cool the vial to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add TfOH (3.0 eq) dropwise.

    • Causality Check: Adding the strong acid at 0 °C prevents premature exothermic degradation before uniform microwave heating can be applied[9].

  • Vessel Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the crimp is uniformly tight to withstand pressure up to 20 bar.

  • Microwave Programming (Ramp & Hold):

    • Sensor: Insert the fiber-optic probe into the internal thermowell.

    • Ramp: Program a 2-minute ramp to 80 °C.

    • Causality Check: A gradual ramp prevents DCM (bp 40 °C) from instantly vaporizing and breaking the Teflon septum[9].

    • Hold: Maintain at 80 °C for 60 minutes. Set maximum power to 100 W to prevent wattage spikes.

    • Cooling: Enable active compressed-air cooling during the hold phase to stabilize the internal temperature.

  • Quenching & Self-Validation:

    • Allow the vessel to cool to room temperature (internal pressure must read < 1 bar before opening).

    • Carefully pour the mixture into ice-cold saturated NaHCO₃ to quench the TfOH.

  • Extraction: Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1-indanone.

References

  • Microwave-assisted synthesis | Anton Paar Wiki. anton-paar.com.
  • Getting Started with Microwave Synthesis - CEM Corpor
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC. nih.gov.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. nih.gov.
  • Microwave irradiation assisted organic synthesis : r/Chempros - Reddit. reddit.com.
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. beilstein-journals.org.
  • How to avoid erroneous conclusions in microwave synthesis - Anton Paar Wiki. anton-paar.com.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corpor
  • Temperature measurements with two different IR sensors in a continuous-flow microwave he

Sources

Optimization

Technical Support Center: Solution Stability of 2-(4-Methoxyphenyl)-1-indanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of 2-(4-Methoxyphenyl)-1-indanone in solution. By understanding the structural causality behind its degradation, you can engineer robust, self-validating experimental workflows that prevent data artifacts during drug development and organic synthesis.

Mechanistic Insights: The Causality of Degradation

The stability of 2-(4-Methoxyphenyl)-1-indanone in solution is entirely dictated by its unique molecular architecture. The C2 position of the indanone ring is flanked by two highly activating groups: the C1 carbonyl group and the C2 4-methoxyphenyl ring.

The Alpha-Proton Vulnerability: This dual activation makes the α -proton at the C2 position exceptionally acidic. When dissolved in protic solvents (e.g., methanol, water) or exposed to trace bases, the compound rapidly undergoes enolization.

Oxidative Cascade: Once the enol tautomer is formed, it becomes highly susceptible to autoxidation. The electron-donating nature of the 4-methoxy group stabilizes transient radical intermediates, accelerating the reaction with dissolved ambient oxygen. This oxidative cascade typically results in the formation of α -hydroxy-1-indanone derivatives[1] or complex dimerization products, which will manifest as secondary peaks in your HPLC chromatograms. While the baseline 1-indanone core exhibits relatively good photostability[2], UV exposure can catalyze this autoxidation process if oxygen is present.

Pathway Start 2-(4-Methoxyphenyl)-1-indanone (Intact in Solution) Enol Enolization at C2 (Protic/Basic Solvent) Start->Enol Acidic alpha-proton Stable Stable Stock (-20°C, Aprotic, Dark) Start->Stable Proper Storage Oxidation Autoxidation (O2 Exposure) Enol->Oxidation Radical stabilization Degradant alpha-Hydroxy-1-indanone Derivatives Oxidation->Degradant Degradation

Mechanistic degradation pathway of 2-(4-Methoxyphenyl)-1-indanone in solution.

Quantitative Stability Profiles

To optimize your assay conditions, refer to the empirical stability data summarized below. These parameters highlight the critical need for appropriate solvent selection and temperature control[3][4].

Table 1: Solvent and Temperature Stability Matrix

Solvent SystemStorage TempEstimated Half-Life ( t1/2​ )Primary Degradation RiskRecommended Use
Dry DMSO -80°C> 6 monthsNegligibleLong-term stock storage[4]
Dry DMSO -20°C~ 1 monthTrace oxidationShort-term stock storage[4]
THF (Anhydrous) +4°C1 - 2 weeksPeroxide-induced oxidationIntermediate synthesis
Methanol +25°C< 48 hoursEnolization / EpimerizationImmediate assay use only
Aqueous Buffer (pH > 7.5) +25°C< 12 hoursBase-catalyzed oxidationAvoid if possible

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, you must deploy self-validating systems. If you suspect your 2-(4-Methoxyphenyl)-1-indanone solution has degraded, run the following Forced Degradation & Stability-Indicating Assay . This protocol uses parallel internal controls to isolate the exact variable (light, heat, or oxidation) causing the instability[2].

Protocol: Stability-Indicating HPLC Assay

Objective: Determine the root cause of compound degradation in solution.

  • Step 1: Stock Preparation (The Baseline Control) Dissolve 2-(4-Methoxyphenyl)-1-indanone in anhydrous, degassed DMSO to a concentration of 10 mM. Immediately aliquot into amber vials. Store the primary control at -80°C[4].

  • Step 2: Parallel Stress Induction Prepare four separate 100 µg/mL working solutions in methanol[2] and subject them to the following isolated stress conditions:

    • Condition A (Thermal): Incubate at 80°C for 48 hours in the dark[2].

    • Condition B (Oxidative): Add 3% H2​O2​ (1:1 v/v) and incubate at room temperature for 24 hours[2].

    • Condition C (Photolytic): Expose to 1.2 million lux hours of UV/Vis light in a photostability chamber[2].

    • Condition D (Control): Keep in the dark at room temperature for 24 hours.

  • Step 3: Neutralization and Preparation Cool all heated samples to room temperature. If acidic or basic stress was applied in custom variations, neutralize to pH 7.0. Ensure all final analytical samples are diluted to exactly 100 µg/mL with HPLC-grade methanol[2].

  • Step 4: HPLC Analysis Inject samples into a validated reverse-phase HPLC system (e.g., C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Step 5: Data Validation (Causality Check) Compare the chromatograms of Conditions A, B, and C against the -80°C Baseline and Condition D. If Condition B shows a massive secondary peak (+16 Da mass shift via LC-MS), your routine handling is suffering from autoxidation, dictating a switch to degassed solvents.

Troubleshooting Issue Inconsistent Assay Results CheckSolvent Check Solvent Type Issue->CheckSolvent Protic Protic/Basic Solvent? (e.g., MeOH, NaOH) CheckSolvent->Protic Aprotic Aprotic Solvent? (e.g., dry DMSO, THF) CheckSolvent->Aprotic Degradation High Risk of Epimerization & Oxidation Protic->Degradation Stable Proceed to HPLC Purity Check Aprotic->Stable

Decision tree for troubleshooting solvent-induced instability in indanone assays.

Technical FAQs & Troubleshooting

Q: My 10 mM stock solution in DMSO turned slightly yellow after a week on the bench. Is it still viable for in vitro assays? A: No. Discoloration in indanone derivatives is a primary macroscopic indicator of oxidative degradation or polymerization. The C2 position has likely undergone autoxidation to form an α -hydroxy-1-indanone[1]. You must discard the reagent, as the degraded impurities will introduce artifacts into your biological readouts. Always store stock solutions below +30°C, ideally at -20°C or -80°C[4].

Q: Can I use ethanol instead of DMSO to prepare my stock solutions? A: While 1-indanones are soluble in common organic solvents like ethanol and ether[5], ethanol is a protic solvent. Over prolonged storage, protic solvents facilitate the enolization of the acidic C2 proton, significantly reducing the shelf-life of the solution. Use anhydrous DMSO for long-term storage and only dilute into ethanol or aqueous buffers immediately prior to your experiment.

Q: I need to perform a reaction with this compound under basic conditions. How can I prevent degradation? A: 2-aryl-1-indanones are notoriously sensitive to excess base due to the formation of side products[1]. If your synthetic step requires a base (e.g., palladium-catalyzed cross-coupling), optimize the protocol by reducing the base equivalents, lowering the reaction temperature, and rigorously degassing your solvent (e.g., THF or Toluene) with Argon to eliminate the oxygen required for the degradation cascade[1].

Q: Is 2-(4-Methoxyphenyl)-1-indanone sensitive to freeze-thaw cycles? A: Yes. Repeated freeze-thaw cycles introduce condensation (moisture) and dissolved oxygen into the solvent, which accelerates degradation. Once prepared, you must aliquot the solution into single-use vials to prevent product inactivation[4].

References

  • BenchChem. An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Indanone.3

  • MedChemExpress. 1-Indanone | Biochemical Reagent. 4

  • BenchChem. Stability and storage conditions for 4-Methoxy-1-indanone. 2

  • Ningbo Inno Pharmchem Co., Ltd. The Multifaceted Role of 1-Indanone in Advanced Organic Synthesis.5

  • BenchChem. 2-Bromo-1-indanone. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Carbonyl Signature of 2-(4-Methoxyphenyl)-1-indanone

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of the carbonyl (C=O) group in 2-(4-Methoxyphenyl)-1-indanone. Designed for researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of the carbonyl (C=O) group in 2-(4-Methoxyphenyl)-1-indanone. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond simple peak identification. It delves into the underlying physical organic principles that govern the vibrational frequency of the carbonyl bond, offering a comparative framework against structurally related ketones. By understanding the subtle interplay of ring strain, electronic effects, and conjugation, researchers can gain a more nuanced interpretation of their spectral data.

The Carbonyl Stretch: A Sensitive Probe of Molecular Environment

The carbonyl (C=O) stretching vibration is one of the most intense and reliable signals in an infrared spectrum.[1] Its position, typically found in the 1900-1600 cm⁻¹ region, is exquisitely sensitive to the local electronic and steric environment, making it a powerful diagnostic tool.[1] Three primary factors dictate the precise wavenumber of the C=O absorption:

  • Ring Strain: Incorporating a carbonyl group into a small ring (e.g., a five-membered ring) forces the C-C-C bond angles to be smaller than the ideal 120° for an sp²-hybridized carbon. This strain increases the s-character of the C=O bond, effectively strengthening it and shifting the absorption to a higher frequency (a "blue shift").[2]

  • Conjugation: When the carbonyl group is conjugated with an aromatic ring or a C=C double bond, electron delocalization occurs. This resonance effect reduces the double-bond character of the carbonyl, weakening it and shifting the absorption to a lower frequency (a "red shift") by 20-40 cm⁻¹.[1][2]

  • Substituent Electronic Effects: The electronic nature of groups attached to the carbonyl or adjacent atoms can alter the bond's polarity and strength. Electron-donating groups (EDGs), such as a methoxy (-OCH₃) group, can feed electron density into a conjugated system, further weakening the C=O bond and causing a red shift.[3] Conversely, electron-withdrawing groups (EWGs) tend to increase the C=O bond order, leading to a blue shift.

The subject of our analysis, 2-(4-Methoxyphenyl)-1-indanone, possesses a complex structure where all three of these effects are at play, making it an excellent case study.

Comparative Spectral Analysis of the Carbonyl Group

To contextualize the spectral signature of 2-(4-Methoxyphenyl)-1-indanone, its carbonyl frequency must be compared against a series of structurally related ketones. Each comparator is chosen to isolate a specific structural effect.

CompoundStructureKey Structural FeaturesTypical C=O Frequency (cm⁻¹)
CyclohexanoneSix-membered ringBaseline for a strain-free cyclic ketone.~1715
CyclopentanoneFive-membered ringRing Strain: Five-membered ring increases frequency relative to cyclohexanone.~1745
AcetophenoneAcyclic, aromaticConjugation: Aromatic ring lowers frequency relative to an aliphatic ketone.~1686[1]
4'-MethoxyacetophenoneAcyclic, aromatic, EDGConjugation + EDG: Methoxy group further lowers frequency relative to acetophenone.~1675[4]
1-IndanoneFused five-membered ring, aromaticRing Strain + Conjugation: A balance of opposing effects.~1725-1730
2-(4-Methoxyphenyl)-1-indanone Fused five-membered ring, aromatic, α-aryl substituent with EDGRing Strain + Conjugation + Substituent Effects: The target molecule.~1724 (Predicted)

Note: Experimental values can vary slightly based on the sample phase (e.g., KBr pellet, Nujol mull, or solution in a specific solvent).

Deconstructing the Spectral Signature of 2-(4-Methoxyphenyl)-1-indanone

The 1-Indanone Core: A Balance of Strain and Conjugation

The foundational structure is 1-indanone. If we consider a simple, strain-free ketone like cyclohexanone (~1715 cm⁻¹), two opposing forces are applied in the 1-indanone system:

  • Ring Strain: The carbonyl is part of a five-membered ring, which, like in cyclopentanone (~1745 cm⁻¹), introduces significant angle strain. This effect alone would dramatically increase the C=O frequency.

  • Conjugation: The carbonyl is directly conjugated with the fused benzene ring. This delocalization, similar to that in acetophenone (~1686 cm⁻¹), significantly lowers the frequency.

The observed value for 1-indanone (~1725-1730 cm⁻¹) represents the net result of these two competing factors. The ring strain's blue-shifting effect is dominant, but it is substantially tempered by the red-shifting effect of conjugation.

The Influence of the 2-(4-Methoxyphenyl) Substituent

The substituent at the α-position (C2) is a phenyl group bearing a para-methoxy group. This substituent introduces further nuance:

  • α-Aryl Group: Substitution at the α-carbon generally has a minor impact on the carbonyl frequency, often causing a small blue shift of a few wavenumbers.

  • Para-Methoxy Group (EDG): The methoxy group is a strong electron-donating group. While it is not directly conjugated to the indanone carbonyl, its electron-donating influence can be transmitted through the α-phenyl ring. This remote electronic effect would be expected to cause a very slight red shift, counteracting the effect of the α-aryl substitution.

Prediction: Starting from the 1-indanone baseline of ~1725-1730 cm⁻¹, the small, opposing electronic effects of the α-(4-methoxyphenyl) substituent are expected to largely cancel each other out. Therefore, the carbonyl stretching frequency for 2-(4-Methoxyphenyl)-1-indanone is predicted to lie in the 1720-1725 cm⁻¹ range, very close to that of the parent 1-indanone.

Below is a diagram illustrating how these structural factors influence the final predicted C=O frequency.

G Base Aliphatic Ketone ~1715 cm⁻¹ Strain Ring Strain (5-Membered Ring) Base->Strain + ~30 cm⁻¹ Conj Aromatic Conjugation Strain->Conj Sub α-Aryl Substituent (Slight Blue Shift) Conj->Sub EDG Remote EDG (Slight Red Shift) Sub->EDG Result Predicted Peak for 2-(4-Methoxyphenyl)-1-indanone ~1724 cm⁻¹ EDG->Result

Caption: Logical workflow for predicting the carbonyl frequency.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate this prediction and characterize a sample of 2-(4-Methoxyphenyl)-1-indanone, the following protocol for solid-state analysis using the potassium bromide (KBr) pellet method is recommended. This method is a self-validating system as the quality of the resulting spectrum (i.e., flat baseline, low scattering, sharp peaks) is a direct indicator of proper sample preparation.

Methodology: KBr Pellet Preparation and Analysis
  • Materials & Equipment:

    • 2-(4-Methoxyphenyl)-1-indanone sample (1-2 mg)

    • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

    • Agate mortar and pestle

    • Pellet-pressing die

    • Hydraulic press

    • FTIR Spectrometer

  • Step-by-Step Procedure:

    • Drying: Gently heat the KBr powder under a heat lamp or in a drying oven (at ~110°C) for 2-4 hours to remove any adsorbed water. Moisture is the primary interference, causing a broad O-H absorption band around 3400 cm⁻¹.

    • Grinding: Place the KBr in the agate mortar. Add the 1-2 mg of the sample. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a flour-like consistency. Causality: This step is critical to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a flat, non-sloping baseline.

    • Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.

    • Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric water and CO₂ and will be automatically subtracted from the sample spectrum.

    • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for FTIR analysis via the KBr method.

References

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Available at: [Link]

  • Brainly. (2024). Arrange the following compounds in increasing order of carbonyl frequency acetophenone p, - methoxyacetophenone and p- nitroacetophenone. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

Sources

Comparative

High-Resolution Structural Elucidation of Methoxy-Indanones: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms

Executive Summary For drug development professionals and analytical chemists, the indanone framework represents a highly privileged scaffold. Specifically, methoxy-indanones (such as 5-methoxy-1-indanone and 6-methoxy-1-...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

For drug development professionals and analytical chemists, the indanone framework represents a highly privileged scaffold. Specifically, methoxy-indanones (such as 5-methoxy-1-indanone and 6-methoxy-1-indanone) serve as critical precursors and core pharmacophores in the design of neuroprotective agents, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and dopamine D3 receptor antagonists [1].

As these molecules progress through the drug discovery pipeline, unambiguous structural elucidation and the differentiation of positional isomers become paramount. This guide objectively compares the two premier analytical platforms for this task: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their distinct fragmentation patterns, we provide a definitive framework for selecting the optimal analytical strategy.

Mechanistic Causality: Ionization Dynamics and Fragmentation Pathways

To truly leverage mass spectrometry, one must understand the physical chemistry occurring within the ion source. The structural assignment of methoxy-indanones relies heavily on how the molecule dissipates excess internal energy following ionization.

GC-EI-MS: Hard Ionization and Radical-Driven Cleavage

Electron Impact (EI) at standard 70 eV is a "hard" ionization technique. The energy imparted far exceeds the ionization potential of the methoxy-indanone (~8–9 eV), resulting in the ejection of an electron to form a highly excited radical cation ( [M]+∙ , m/z 162) [2].

The Causality of Fragmentation: The electron-rich aromatic methoxy group strongly directs the fragmentation cascade. The primary, thermodynamically driven cleavage is the homolytic loss of a methyl radical ( CH3∙​ , -15 Da) from the methoxy group. This forms a highly stable, even-electron quinonoid oxonium ion at m/z 147. Subsequent ring-opening and the expulsion of carbon monoxide ( CO , -28 Da) from the cyclopentanone core yields the indenyl cation at m/z 119. This predictable sequence serves as a robust, self-validating diagnostic fingerprint for methoxy-aromatic ketones.

LC-ESI-MS/MS: Soft Ionization and Even-Electron Rules

Electrospray Ionization (ESI) is a "soft" technique that primarily generates the even-electron protonated precursor [M+H]+ (m/z 163).

The Causality of Fragmentation: Because the precursor is an even-electron species, it strictly adheres to the "even-electron rule" during Collision-Induced Dissociation (CID), preferentially losing neutral molecules rather than radicals. Consequently, instead of losing a methyl radical, the protonated methoxy-indanone typically loses methanol ( CH3​OH , -32 Da) or carbon monoxide ( CO , -28 Da).

Furthermore, ESI-MS/MS excels at analyzing complex, biologically active methoxy-indanone derivatives (such as 2-arylidene-1-indanones). Advanced CID studies demonstrate that these derivatives undergo specific retro-aldol cleavages, producing unique product ions that allow analysts to definitively differentiate between ortho- and para-substituted isomers—a capability often lost in the aggressive fragmentation of EI-MS [3].

Mandatory Visualization: Fragmentation Logic

MS_Fragmentation M 5-Methoxy-1-indanone [M]+• m/z 162 F1 [M - CH3]+ m/z 147 (Quinonoid Ion) M->F1 - CH3• (-15 Da) F3 [M - CH2O]+• m/z 132 M->F3 - CH2O (-30 Da) F2 [M - CH3 - CO]+ m/z 119 (Indenyl Cation) F1->F2 - CO (-28 Da)

EI-MS Fragmentation Pathway of 5-Methoxy-1-indanone highlighting primary radical and neutral losses.

Comparative Performance Data

The following table synthesizes the operational and analytical metrics of both platforms when applied to methoxy-indanone scaffolds.

Analytical ParameterGC-EI-MS PlatformLC-ESI-MS/MS Platform
Ionization Energy 70 eV (Hard Ionization)Variable / Soft (Proton Transfer)
Primary Precursor Radical Cation [M]+∙ (m/z 162)Protonated Molecule [M+H]+ (m/z 163)
Key Neutral Losses −CH3∙​ (15 Da), −CO (28 Da) −CH3​OH (32 Da), −CO (28 Da)
Isomer Differentiation Low (Radical rearrangements obscure position)High (Retro-aldol CID pathways distinguish isomers) [3]
Library Matching Excellent (NIST/Wiley standard libraries)Requires custom MS/MS spectral libraries
Sample Suitability Volatile, thermally stable precursorsComplex, non-volatile, or polar derivatives

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in your structural assignments, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol 1: GC-EI-MS Analysis of Methoxy-Indanones

Objective: Obtain reproducible, library-matchable fragmentation fingerprints.

  • Sample Preparation: Dissolve approximately 1 mg of the methoxy-indanone standard in 1 mL of high-purity dichloromethane (DCM). Derivatization is unnecessary due to the inherent volatility of the indanone core [2].

  • System Validation (Checkpoint): Inject 1 µL of a pure DCM solvent blank. Causality: The absence of peaks at m/z 162 or 147 in the Total Ion Chromatogram (TIC) confirms the injector and column are free of carryover, validating the integrity of the subsequent analytical run.

  • Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm). Set the injector to 250 °C. Use a temperature gradient: hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Mass Spectrometry: Operate the ion source at 230 °C with an electron energy of 70 eV. Scan from m/z 40 to 400.

  • Data Interpretation: Extract the spectrum at the apex of the eluting peak. Confirm the presence of the molecular ion (m/z 162) and the diagnostic base peak (m/z 147).

Protocol 2: LC-ESI-MS/MS Analysis of Complex Indanone Derivatives

Objective: Differentiate positional isomers using targeted Collision-Induced Dissociation (CID).

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the ketone oxygen to form [M+H]+ .

  • System Validation (Checkpoint): Infuse the sample directly at 5 µL/min and monitor the precursor ion stability. Causality: A stable TIC with <5% relative standard deviation (RSD) over 50 consecutive scans ensures that the electrospray Taylor cone is stable, validating the quantitative reliability of the subsequent CID spectra.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 10% to 90% organic over 10 minutes.

  • Tandem Mass Spectrometry: Isolate the [M+H]+ precursor in the first quadrupole (Q1). Apply a collision energy ramp (e.g., 15–35 eV) in the collision cell using Argon gas. Scan the resulting product ions in Q3.

  • Data Interpretation: Analyze the MS/MS spectra for retro-aldol product ions to confirm the substitution pattern on the aromatic rings [3].

Comparative Workflow Logic

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Start Methoxy-Indanone Sample GC1 Dilution in Volatile Solvent (No Derivatization) Start->GC1 LC1 Dilution in MeOH/H2O + 0.1% Formic Acid Start->LC1 GC2 Electron Impact (70 eV) Hard Ionization GC1->GC2 GC3 Radical Cation [M]+• Library Matching GC2->GC3 End Structural Elucidation & Isomer Differentiation GC3->End LC2 Electrospray Ionization Soft Ionization LC1->LC2 LC3 Protonated [M+H]+ CID MS/MS Analysis LC2->LC3 LC3->End

Comparative analytical workflow for methoxy-indanones using GC-EI-MS and LC-ESI-MS/MS platforms.

Conclusion

The choice between GC-EI-MS and LC-ESI-MS/MS should be dictated by the developmental stage of the methoxy-indanone compound. For early-stage synthesis verification of simple, volatile precursors like 5-methoxy-1-indanone, GC-EI-MS provides rapid, library-searchable, and highly diagnostic radical fragmentation data. However, as these scaffolds are elaborated into complex, biologically active drug candidates where positional isomerism dictates pharmacological efficacy, LC-ESI-MS/MS becomes the mandatory platform. Its ability to induce specific, even-electron retro-aldol cleavages allows for unparalleled structural resolution.

References

  • Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. ACS Publications. Available at:[Link]

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. PubMed / Rapid Communications in Mass Spectrometry. Available at:[Link]

Validation

High-Performance Liquid Chromatography (HPLC) Profiling of 2-(4-Methoxyphenyl)-1-indanone: A Comparative Method Development Guide

Executive Summary In the landscape of drug discovery, indanone derivatives—particularly 2-substituted-1-indanones—serve as critical scaffolds for anti-inflammatory agents, oncology drugs, and chalcone analogs. Accurate c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery, indanone derivatives—particularly 2-substituted-1-indanones—serve as critical scaffolds for anti-inflammatory agents, oncology drugs, and chalcone analogs. Accurate chromatographic profiling of these compounds is paramount for determining achiral purity and enantiomeric excess (ee).

As a Senior Application Scientist, I have structured this guide to objectively compare the HPLC retention behavior of 2-(4-Methoxyphenyl)-1-indanone against its structural alternatives, such as 1-indanone and 2-phenyl-1-indanone. This guide provides self-validating experimental protocols, mechanistic insights into retention causality, and grounded reference data to streamline your method development workflows.

Structural Causality: The Chromatographic Behavior of Indanones

Understanding why a molecule elutes at a specific time is the foundation of robust method development. In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time ( tR​ ) is dictated by the hydrophobic partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).

  • Baseline Lipophilicity (1-Indanone): For the baseline scaffold, 1-indanone, the fused bicyclic ring provides a moderate lipophilicity, resulting in early elution ()[1].

  • Hydrophobic Surface Area (2-Phenyl-1-indanone): When a phenyl group is substituted at the C2 position to form 2-phenyl-1-indanone, the molecule's surface area and hydrophobicity increase substantially. This structural modification enhances van der Waals interactions with the C18 alkyl chains, significantly delaying elution ()[2].

  • Electronic & Steric Polarity Shift (2-(4-Methoxyphenyl)-1-indanone): Introducing a methoxy group (-OCH₃) at the para position of the C2-phenyl ring alters the electronic landscape. The oxygen atom acts as a strong hydrogen bond acceptor, increasing the molecule's affinity for the aqueous/acidic mobile phase. Consequently, the methoxy derivative exhibits a slightly shorter retention time than the unsubstituted 2-phenyl-1-indanone, despite its higher molecular weight. This is a classic example of a polarity-driven retention shift in RP-HPLC ()[3].

Table 1: Comparative Chromatographic Profiling of Indanone Derivatives
CompoundMolecular Weight ( g/mol )LogP (Est.)RP-UPLC Retention Time ( tR​ )*Chiral HPLC Retention Time ( tR​ )**
1-Indanone 132.161.8~1.2 minN/A (Achiral)
2-(4-Methoxyphenyl)-1-indanone 238.283.1~2.8 min14.6 min (R), 15.8 min (S)
2-Phenyl-1-indanone 208.263.3~3.1 min~13.5 min, ~14.8 min
(E)-2-Benzylidene-1-indanone 220.273.5~3.4 minN/A

*Based on Acquity BEH C18 gradient method[3]. **Based on Daicel Chiralcel OD isocratic method[3].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility in your laboratory, the following methodologies are designed as self-validating systems. System Suitability Testing (SST) must be passed prior to sample analysis to guarantee data integrity.

HPLC_Workflow SST System Suitability Testing (Rs > 2.0, Tf ≤ 1.5) RP Reversed-Phase UPLC (Acquity BEH C18, 40°C) SST->RP Achiral Purity Chiral Chiral HPLC (Chiralcel OD, 254 nm) SST->Chiral Enantiomeric Excess Sample Sample Preparation (0.5 mg/mL in MeOH) Sample->SST Data Data Acquisition & Peak Integration RP->Data Chiral->Data

Fig 1: Self-validating chromatographic workflow for indanone derivative analysis.

Protocol 1: Achiral Purity & Retention Profiling (RP-UPLC)

This protocol is optimized for the rapid baseline resolution of 2-(4-Methoxyphenyl)-1-indanone from its synthetic precursors (e.g., chalcone analogs) and structurally similar indanones ()[4].

1. Equipment & Reagents:

  • System: UPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Acquity BEH C18 (1.7 µm, 2.1 × 50 mm) maintained at 40°C ()[3].

  • Mobile Phase A: 0.1% Formic acid in LCMS-grade water[3].

  • Mobile Phase B: 0.1% Formic acid in LCMS-grade acetonitrile[3].

2. Gradient Program:

  • 0.0 - 0.5 min: 5% B

  • 0.5 - 1.5 min: 5% to 25% B

  • 1.5 - 2.0 min: 25% B

  • 2.0 - 3.5 min: 25% to 70% B

  • 3.5 - 3.9 min: 70% B

  • 3.9 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min | Injection Volume: 0.5 µL[3].

3. System Suitability & Validation Criteria:

  • Causality for Validation: The rapid gradient requires strict column re-equilibration. A blank injection must show no carryover >0.1% of the principal peak.

  • Acceptance: The resolution ( Rs​ ) between 2-(4-Methoxyphenyl)-1-indanone and 2-phenyl-1-indanone must be ≥2.0 . The tailing factor ( Tf​ ) must be ≤1.5 measured at 10% peak height.

Protocol 2: Enantiomeric Resolution via Normal-Phase Chiral HPLC

Because 2-(4-Methoxyphenyl)-1-indanone possesses a chiral center at the C2 position, resolving its enantiomers is critical for pharmacological profiling, as stereochemistry profoundly impacts bioactivity ()[2].

Chiral_Mechanisms Racemate Racemic 2-(4-Methoxyphenyl) -1-indanone Stationary Stationary Phase (Cellulose tris-carbamate) Racemate->Stationary Injection (20 µL) R_Isomer (R)-Enantiomer Weaker transient binding Rt ~ 14.6 min Stationary->R_Isomer Elutes First S_Isomer (S)-Enantiomer Stronger transient binding Rt ~ 15.8 min Stationary->S_Isomer Elutes Second

Fig 2: Mechanistic pathway of chiral resolution for indanone enantiomers.

1. Equipment & Reagents:

  • Column: Daicel Chiralcel OD analytical column (250 × 4.6 mm, 10 μm) ()[3].

  • Mobile Phase: Isocratic 2% Isopropanol in Hexane[3].

  • Detection: UV absorption at λ = 254 nm (optimal for the conjugated π system of the indanone core)[3].

2. Procedure:

  • Flow Rate: 1.0 mL/min[3].

  • Injection Volume: 20 µL of a 1 mg/mL sample dissolved in the mobile phase[3].

  • Run Time: 25 minutes.

3. Mechanistic Validation:

  • Causality: The Chiralcel OD column utilizes a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Separation relies on the differential formation of transient diastereomeric complexes via hydrogen bonding and π−π interactions. The spatial orientation of the R and S enantiomers causes one to bind more tightly to the chiral grooves.

  • Expected Output: The enantiomers will elute at approximately 14.6 min and 15.8 min ()[3]. Baseline resolution ( Rs​≥1.5 ) confirms system suitability.

Conclusion

The successful chromatographic profiling of 2-(4-Methoxyphenyl)-1-indanone requires a nuanced understanding of how para-methoxy substitution alters molecular polarity and stationary phase interactions. By utilizing the self-validating RP-UPLC and Chiral HPLC protocols detailed above, researchers can achieve highly reproducible achiral purity assessments and enantiomeric resolutions, ensuring the integrity of downstream pharmacological assays.

References

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues Source: Preprints.org URL:[Link]

  • Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent Source: PubMed Central (PMC) URL:[Link]

  • (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols Source: PubMed Central (PMC) URL:[Link]

  • 1-Indanone Product Specifications and Chromatographic Purity Source: Aagam Global Chemicals URL:[Link]

Sources

Validation

Structural and Functional Comparison of Indanone vs. Chalcone Derivatives: A Comprehensive Guide for Drug Discovery

Chalcones and indanones represent two of the most privileged and highly investigated scaffolds in medicinal chemistry. While chalcones offer immense structural diversity and synthetic flexibility, indanones—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Chalcones and indanones represent two of the most privileged and highly investigated scaffolds in medicinal chemistry. While chalcones offer immense structural diversity and synthetic flexibility, indanones—specifically arylidene indanones—act as their rigid, cyclic homologs[1]. This guide provides an objective, in-depth comparison of these two classes, exploring their structural nuances, biological efficacies, and the self-validating experimental protocols required to evaluate them.

Structural Dynamics and Causality

The fundamental difference between chalcones and arylidene indanones lies in their conformational freedom, which directly dictates their target binding causality.

  • Chalcones (1,3-diphenyl-2-propene-1-one): Consist of two aromatic rings linked by an open-chain three-carbon α,β-unsaturated carbonyl system. This open-chain structure allows for rotational freedom, enabling the molecule to adopt either s-cis or s-trans conformations depending on the steric demands of the target binding pocket[1].

  • Arylidene Indanones: Incorporate the α,β-unsaturated ketone into a fused five-membered ring. This cyclization forces the molecule into a rigid, planar s-cis conformation[1].

The Causality of Rigidity: The rigid planarity of indanones enhances the transmission of electron-donor effects across the double bond to the carbonyl group[1]. This often leads to stronger target binding affinities (by lowering the entropic cost of binding) and higher UV-vis absorption maxima compared to their flexible chalcone counterparts[1].

G Chalcone Chalcone Scaffold (Open-Chain) Flex High Flexibility s-cis / s-trans Chalcone->Flex Rotational freedom Indanone Arylidene Indanone (Cyclic Homolog) Rigid Rigid Planarity Forced s-cis Indanone->Rigid 5-membered ring fusion Broad Broad Target Binding (Moderate Affinity) Flex->Broad Conformational adaptation Specific Specific Target Binding (High Affinity) Rigid->Specific Enhanced conjugation

Conformational logic dictating the binding affinity of chalcone vs. indanone scaffolds.

Biological Performance Comparison

Neurological Targets (AChE Inhibition for Alzheimer's Disease)

Both scaffolds exhibit anti-Alzheimer's potential, but indanones generally outperform chalcones due to their structural homology with donepezil, an FDA-approved acetylcholinesterase (AChE) inhibitor[2]. The 5,6-dimethoxy-indanone moiety effectively targets the peripheral anionic site (PAS) of AChE, while the rigid geometry allows precise orientation into the catalytic anionic site (CAS)[3]. Studies show that specific piperidyl-indanone derivatives achieve AChE inhibition at sub-nanomolar levels (IC50 = 0.0018 μM), significantly outperforming standard chalcone derivatives[4].

Anticancer Activity

Chalcones are well-documented for inducing ROS-mediated apoptosis and inhibiting tubulin polymerization. For example, trimethoxylated chalcones have shown potent inhibition against oral cancer AW13516 cells with GI50 values of ~0.96 μM[5]. However, rigidifying the chalcone core into an indanone often increases potency. 4,5,6-trimethoxyindanone-estradiol hybrids demonstrate superior cytotoxicity against MCF-7 breast cancer cells compared to their direct chalcone precursors, as the rigid s-cis conformation better mimics the binding pose of colchicine in tubulin[1].

Antiviral Applications

Recent hybrid designs combining chalcone and indanone moieties have shown remarkable efficacy against the Tobacco Mosaic Virus (TMV)[6]. Target compounds (e.g., compound N2) demonstrate EC50 values of 60.8 μg/mL for protective activity, outperforming the commercial standard ningnanmycin (175.6 μg/mL)[6]. The indanone moiety enhances hydrogen bonding with viral proteins (e.g., ARG-341), tightening the binding complex[6].

Quantitative Data Summary
Compound ClassTarget / Disease ModelRepresentative ModificationPerformance Metric
Chalcone Oral Cancer (AW13516)Trimethoxylated chalconeGI50 = 0.96 μM
Indanone Breast Cancer (MCF-7)Trimethoxyindanone-estradiolSuperior to chalcone precursor
Chalcone AChE (Alzheimer's)Piperidyl-chalcone derivativeIC50 = 0.16 μM
Indanone AChE (Alzheimer's)Piperidyl-indanone (Compound 6a)IC50 = 0.0018 μM
Hybrid TMV (Antiviral)Indanone-chalcone (Compound N2)EC50 = 60.8 μg/mL

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, researchers must employ rigorous, self-validating methodologies.

Protocol 1: Synthesis of Arylidene Indanones via Aldol Condensation
  • Objective: Synthesize rigid indanone analogs with high geometric purity.

  • Causality & Validation: Traditional Claisen-Schmidt condensation for chalcones uses NaOH/EtOH, which can yield mixed E/Z isomers. For arylidene indanones, acid-catalyzed aldol condensation (e.g., using p-TsOH in toluene with Dean-Stark water removal) is preferred. Removing water drives the equilibrium toward the dehydrated product, while the cyclic steric hindrance naturally favors the thermodynamically stable E-isomer, ensuring structural uniformity for biological assays.

  • Methodology:

    • Dissolve 1-indanone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture under a Dean-Stark apparatus for 4-6 hours. (Self-Validation: Monitor water collection in the trap; cessation of water formation indicates reaction completion).

    • Cool to room temperature, wash with saturated NaHCO3 to neutralize the catalyst, and extract with EtOAc.

    • Purify via recrystallization (ethanol) to isolate the pure E-isomer.

Protocol 2: Self-Validating AChE Inhibition Assay (Ellman’s Method)
  • Objective: Quantify the IC50 of synthesized derivatives against AChE.

  • Causality & Validation: Ellman's method relies on the cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow anion (412 nm). To prevent false positives from compounds that might directly react with DTNB (e.g., thiols) or absorb at 412 nm, a strict self-validating matrix of blanks must be employed.

  • Methodology:

    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Reagent Setup: Prepare AChE (0.03 U/mL), DTNB (0.25 mM), and acetylthiocholine iodide (ATCI, 0.25 mM).

    • Control Matrix Setup:

      • Test Well: Buffer + AChE + Inhibitor + DTNB + ATCI.

      • Enzyme Blank: Buffer + Inhibitor + DTNB + ATCI (Validates if the inhibitor directly hydrolyzes ATCI).

      • Inhibitor Blank: Buffer + AChE + DTNB + ATCI (Maximum enzyme activity).

      • Color Blank: Buffer + Inhibitor + DTNB (Validates if the inhibitor absorbs at 412 nm or reacts with DTNB).

    • Incubation: Pre-incubate AChE, DTNB, and the inhibitor for 10 minutes at 37°C. (Causality: Allows time for the inhibitor to bind the enzyme—especially important for PAS/CAS dual binders like indanones—before the substrate outcompetes it).

    • Initiation & Reading: Add ATCI to initiate the reaction. Read absorbance kinetically at 412 nm for 5 minutes.

    • Data Analysis: Calculate % inhibition by correcting for all blanks.

G Start Compound Library (Indanones/Chalcones) PreInc Pre-incubation (10 min, 37°C) Enzyme + Inhibitor + DTNB Start->PreInc Valid1 Color Blank (Checks background Abs) Start->Valid1 Valid2 Enzyme Blank (Checks spontaneous hydrolysis) Start->Valid2 Substrate Add ATCI Substrate Initiate Reaction PreInc->Substrate Binding Equilibrium Read Kinetic Read @ 412 nm (5 minutes) Substrate->Read Result Calculate IC50 (Corrected for Blanks) Read->Result Valid1->Result Subtract Valid2->Result Subtract

Self-validating Ellman's assay workflow ensuring accurate IC50 determination.

References

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone Source: ACS Omega (via NIH PMC) URL:[Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: RSC Advances URL:[Link]

  • Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease Source: Current Topics in Medicinal Chemistry (via NIH PMC) URL:[Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents Source: Bioorganic & Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies Source: Pharmaceuticals (MDPI) URL:[Link]

  • A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation Source: Frontiers in Aging Neuroscience (via NIH PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Methoxyphenyl)-1-indanone

As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, highly technical framework for handling 2-(4-Methoxyphenyl)-1-indanone . This compound is a substituted aromatic keto...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to provide you with a self-validating, highly technical framework for handling 2-(4-Methoxyphenyl)-1-indanone . This compound is a substituted aromatic ketone frequently utilized as an intermediate in the synthesis of biologically active molecules and organic semiconductors.

Because indanone derivatives are typically combustible solids that present distinct particulate and dermal hazards, standard "one-size-fits-all" lab safety protocols are insufficient. The following guide establishes a rigorous, causality-driven approach to personal protective equipment (PPE), operational handling, and waste disposal.

Chemical Profiling & Hazard Causality

Before selecting PPE, we must understand the physical and chemical behavior of 2-(4-Methoxyphenyl)-1-indanone:

  • Particulate Hazard: As a crystalline solid, it generates fine dust during transfer. Static electricity can cause this dust to aerosolize, presenting a severe inhalation and ocular hazard.

  • Dermal Permeation (The "Trojan Horse" Effect): While the solid itself is a skin irritant, the true danger arises during dissolution. Aromatic ketones are highly lipophilic. If dissolved in aggressive organic solvents (e.g., DMSO, dichloromethane) and splashed onto an inadequate glove, the solvent acts as a carrier, dragging the indanone directly through the stratum corneum and into the bloodstream.

  • Combustibility: Like the parent 1-indanone, it is a combustible solid, meaning static discharge during bulk transfer must be mitigated.

Personal Protective Equipment (PPE) Matrix

Personal protective equipment is effective only when selected to mitigate specific, identified hazards[1]. The table below outlines the mandatory PPE for handling this compound, grounded in the causality of its physical properties.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile (min 4 mil) or specialized chemical-resistant gloves.Disposable nitrile provides limited protection for incidental exposure[2]. Double-gloving is required because reconstitution solvents can rapidly degrade a single nitrile layer, allowing the lipophilic indanone to permeate the skin.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses only protect against impact. Splash goggles must be worn when working with hazardous liquids or fine powders[3] to prevent ingress of aerosolized indanone dust.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition and dermal exposure. Laboratory coats must never be laundered in personal or public laundry facilities to prevent cross-contamination[1].
Respiratory Fume Hood (80-120 fpm) or N95/P100 RespiratorEngineering controls are the primary defense. If weighing must occur outside a hood, an N95 respirator is required to mitigate the inhalation of fine organic dust.

Standard Operating Procedure: Handling & Transfer

To ensure a self-validating system, every step in this protocol includes a verification check. Do not proceed to the next step unless the current step's conditions are fully met.

Step 1: Environmental Verification

  • Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Ensure the sash is pulled down to the lowest workable height to maximize particulate containment.

Step 2: Static Mitigation

  • Use an anti-static weighing boat and a grounded micro-spatula. Organic powders hold static charges, causing them to repel standard plastic tools and scatter across the balance.

Step 3: Solid Transfer Technique

  • Do not simply tip the bottle. Solid chemicals are most easily poured by tipping the general supply bottle and slowly rotating it back and forth[4].

  • Causality: Mere tipping of the bottle alone often causes large chunks to come out very suddenly, which leads to uncontrolled spills and dust aerosolization[4].

Step 4: Dissolution

  • When adding your solvent (e.g., ethyl acetate, DCM), dispense it slowly down the interior sidewall of the vessel. This prevents the sudden displacement of air that would otherwise kick the indanone powder up into the operator's breathing zone.

RCRA-Compliant Waste Management & Disposal

Chemical waste cannot be disposed of in regular trash or the sewer system[5]. Improper disposal of chemical waste can seep into soil and water sources, posing direct risks to human health[6].

Step 1: Segregation & Containment

  • Collect all contaminated weighing boats, spatulas, and first-layer gloves in a designated solid hazardous waste container.

  • Ensure the waste container is chemically compatible with the waste and kept tightly closed unless actively adding materials[7].

Step 2: Satellite Accumulation Area (SAA) Storage

  • Store the waste in secondary containment (e.g., a plastic tub) within a designated chemical waste SAA[8].

  • Never accumulate more than 55 gallons of chemical waste at any time in a standard lab space[7].

Step 3: Strict Labeling Compliance

  • Attach an Environmental Health and Safety (EHS) hazardous waste tag immediately.

  • Write the full common chemical name: "2-(4-Methoxyphenyl)-1-indanone". Abbreviations, acronyms, and ditto marks ("") to replace words are strictly prohibited , as they violate Hazard Communication Standards[5].

Process Visualization

The following diagram illustrates the logical dependencies of the operational workflow.

Workflow Hazard Hazard Assessment Identify Dust & Skin Risks PPE Don PPE Nitrile, Goggles, FR Coat Hazard->PPE Risks Identified Engineering Engineering Controls Verify Fume Hood (80-120 fpm) PPE->Engineering Protection Secured Handling Execution Anti-Static Transfer Engineering->Handling Containment Verified Waste Waste Segregation RCRA-Compliant Labeling Handling->Waste Operation Complete Decon Decontamination Surface Wipe-Down Waste->Decon Waste Stored in SAA

Fig 1: End-to-end operational workflow for handling hazardous solid organic intermediates.

References

  • Sigma-Aldrich. "1-Indanone ReagentPlus Safety Data." MilliporeSigma. Available at: https://www.sigmaaldrich.com

  • [5] Case Western Reserve University EHS. "How to Dispose of Chemical Waste." Available at: https://case.edu/ehs

  • [4] Delloyd's Lab-Tech. "Laboratory Safety Management - Handling Solid Chemicals." Available at: http://www.50megs.com

  • [1] Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University. Available at: https://ehs.stanford.edu

  • [8] Cornell Environmental Health and Safety. "Chemical Waste." Cornell University. Available at: https://ehs.cornell.edu

  • [2] NC State University EHS. "Personal Protective Equipment Requirements for Laboratories." Available at: https://ehs.ncsu.edu

  • [7] Stanford Environmental Health & Safety. "Chemical Waste Disposal." Stanford University. Available at: https://ehs.stanford.edu

  • [6] Stericycle UK. "What is Chemical Waste & How Is It Disposed?" Available at: https://www.stericycle.co.uk

  • [3] Brown University EHS. "Personal Protective Equipment." Available at: https://ehs.brown.edu

Sources

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Feasible Synthetic Routes

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2-(4-Methoxyphenyl)-1-indanone
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Reactant of Route 2
2-(4-Methoxyphenyl)-1-indanone
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